Esculin sesquihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H16O9.3H2O/c2*16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;;;/h2*1-4,10,12-17,19-21H,5H2;3*1H2/t2*10-,12-,13+,14-,15-;;;/m11.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMHQDJZWHRZPO-HPPUHPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66778-17-4 | |
| Record name | Esculin sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESCULIN SESQUIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6AL93RDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Esculin Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esculin sesquihydrate, a coumarin glucoside found in various plants, has demonstrated significant pharmacological potential, primarily attributed to its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound. It delves into the key signaling pathways modulated by this compound, presents quantitative data on its efficacy, and offers detailed experimental protocols for in vitro and in vivo validation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Core Mechanism of Action: A Dual Approach of Anti-inflammatory and Antioxidant Effects
The primary mechanism of action of this compound revolves around its ability to mitigate inflammation and combat oxidative stress. These two interconnected physiological processes are central to the pathogenesis of numerous diseases. This compound exerts its effects through the modulation of critical intracellular signaling pathways, leading to a reduction in pro-inflammatory mediators and an enhancement of the cellular antioxidant defense systems.
Anti-inflammatory Activity
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
-
Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes. Esculin has been shown to inhibit the activation of the NF-κB pathway.[1] In lipopolysaccharide (LPS)-stimulated macrophages, esculin treatment leads to a significant reduction in the production of nitric oxide (NO) by inhibiting NF-κB activation.[2] Furthermore, in animal models of endotoxin shock, esculin pretreatment markedly inhibits the LPS-induced increase of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in various tissues by diminishing the protein expression of the NF-κB p65 subunit.[2] In a model of osteoarthritis, Esculin was found to bind to Sirt1, which in turn inhibits the activity of the NF-κB mechanism, leading to the suppression of inflammation and extracellular matrix degradation in chondrocytes.[1]
-
Modulation of the MAPK Pathway: The MAPK pathway, comprising kinases such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of stimuli, including inflammation. Esculin has been demonstrated to inhibit the activation of the MAPK pathway in response to inflammatory stimuli.[3] Specifically, it has been shown to significantly inhibit the LPS-induced activation of p38, JNK, and ERK1/2 in peritoneal macrophages, leading to a reduction in the production of TNF-α and IL-6.[3]
Antioxidant Activity
This compound's antioxidant properties are manifested through two principal mechanisms: direct free radical scavenging and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
-
Direct Free Radical Scavenging: Esculin has been shown to possess efficient free radical scavenging capabilities.[4] Studies have demonstrated its ability to scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4]
-
Activation of the Nrf2 Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like esculin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in an increased synthesis of protective enzymes such as Superoxide Dismutase (SOD) and Glutathione (GSH).[4]
Quantitative Data on Efficacy
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Esculin
| Assay | Model System | Parameter | Result | Reference |
| Anti-inflammatory | ||||
| NO Production | LPS-stimulated RAW 264.7 macrophages | IC50 | Not explicitly stated, but significant inhibition observed. | [2] |
| TNF-α Production | LPS-stimulated mouse peritoneal macrophages | - | Reduced by Esculin (1 µg - 1 mg). | [3] |
| IL-6 Production | LPS-stimulated mouse peritoneal macrophages | - | Reduced by Esculin (1 µg - 1 mg). | [3] |
| Antioxidant | ||||
| DPPH Radical Scavenging | Cell-free assay | EC50 | 0.141 µM | [4] |
| Superoxide Radical (O2•-) Scavenging | Cell-free assay | SC50 | 69.27 µg/ml | [4] |
| Nitric Oxide Radical (NO•) Scavenging | Cell-free assay | SC50 | 8.56 µg/ml | [4] |
Table 2: In Vivo Anti-inflammatory and Antioxidant Activity of Esculin
| Model | Animal | Dosage | Effect | Reference |
| Anti-inflammatory | ||||
| Xylene-induced ear edema | Rat | 5-20 mg/kg | Attenuated edema | [3] |
| Carrageenan-induced paw edema | Rat | 5-20 mg/kg | Attenuated edema | [3] |
| Carrageenan-induced pleurisy | Mouse | 5-20 mg/kg | Attenuated pleurisy | [3] |
| LPS-induced endotoxin shock | Mouse | Not specified | Improved survival rate, reduced TNF-α and IL-6 | [2] |
| DSS-induced colitis | Mouse | 5-50 mg/kg | Downregulated IL-1β and TNF-α | [4] |
| Ethanol-induced gastric injury | Mouse | 5-20 mg/kg | Downregulated NO, TNF-α, and IL-6 | [4] |
| LPS/D-galactosamine-induced acute liver injury | Mouse | 10-40 mg/kg | Reduced TNF-α and IL-1β | [4] |
| LPS-induced acute kidney injury | Mouse | 25-100 mg/kg | Downregulated IL-1β, IL-6, TNF-α, MCP-1, and ICAM-1 | [4] |
| Antioxidant | ||||
| Streptozotocin-induced diabetic mice | Mouse | 40 mg/kg | Increased activities of glutathione peroxidase, SOD, and catalase | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: Esculin's inhibition of NF-κB and MAPK pathways.
Caption: Esculin's activation of the Nrf2 antioxidant pathway.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the mechanism of action of this compound.
In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using Lipopolysaccharide (LPS) and the subsequent assessment of the anti-inflammatory effects of this compound.
-
Cell Culture:
-
Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours). A control group without LPS stimulation should be included.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, p65, p38, JNK, ERK).
-
Caption: Workflow for in vitro anti-inflammatory assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol details the induction of acute inflammation in a rat model using carrageenan and the evaluation of the anti-inflammatory potential of this compound.
-
Animals:
-
Use male Wistar rats (or a similar appropriate strain) weighing approximately 180-220 g.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Procedure:
-
Administer this compound (e.g., 5, 10, 20 mg/kg) orally or via intraperitoneal injection. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
After a specific time (e.g., 30-60 minutes) following the treatment, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
-
-
Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and collect paw tissue and blood samples.
-
Homogenize the paw tissue to measure the levels of inflammatory mediators (e.g., TNF-α, IL-6) and the activity of antioxidant enzymes (e.g., SOD, GSH).
-
Caption: Workflow for in vivo carrageenan-induced paw edema assay.
Measurement of Antioxidant Enzyme Activity
This section outlines the general principles for measuring the activity of key antioxidant enzymes, SOD and GSH, in tissue homogenates.
-
Tissue Preparation:
-
Homogenize the collected tissue samples in an appropriate ice-cold buffer.
-
Centrifuge the homogenate to obtain the supernatant, which will be used for the enzyme activity assays.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay is typically based on the inhibition of the reduction of a chromogenic substrate (e.g., nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity. Commercially available kits are widely used for this purpose.
-
-
Glutathione (GSH) Level and Glutathione Peroxidase (GPx) Activity Assay:
-
GSH levels can be measured using a colorimetric assay based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
GPx activity is often determined by a coupled enzyme assay that measures the rate of NADPH oxidation.
-
Conclusion
This compound exhibits a multifaceted mechanism of action centered on its potent anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and Nrf2, underscores its therapeutic potential for a wide range of diseases characterized by inflammation and oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a promising therapeutic agent. This document serves as a comprehensive resource for scientists and researchers dedicated to advancing the understanding and application of this natural compound in modern medicine.
References
- 1. Esculin Alleviates Osteoarthritis Progression Through the Sirt1/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esculin attenuates endotoxin shock induced by lipopolysaccharide in mouse and NO production in vitro through inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Esculin Sesquihydrate: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculin sesquihydrate is a coumarin glycoside, a naturally occurring compound found in various plants, most notably the horse chestnut (Aesculus hippocastanum). It is the 6-O-β-D-glucoside of esculetin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental protocols and visual representations of its mechanisms of action are included to support research and development endeavors.
Chemical Structure and Identification
This compound is characterized by a coumarin core linked to a glucose molecule, with one and a half water molecules of hydration.[1][2]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | bis(7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one);trihydrate[3] |
| CAS Number | 66778-17-4[1][2][4] |
| Chemical Formula | C₁₅H₁₆O₉·1.5H₂O[2][5][6] or C₃₀H₃₈O₂₁ (dimer form)[3][7][8] |
| Molecular Weight | 367.31 g/mol [2][4][6][9] |
| Synonyms | 6,7-Dihydroxycoumarin 6-glucoside sesquihydrate, Aesculinum, Esculoside[1][2][6][9][10] |
Physicochemical Properties
This compound presents as a white to off-white crystalline powder.[1][6] It is known to be hygroscopic and sensitive to air and light.[1][10]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline powder[1][6] |
| Melting Point | 195 - 206 °C[11][5][6][9][10] |
| Solubility | Slightly soluble in water.[11][9][10][12] Soluble in hot water, methanol, ethanol, DMSO, acetone, chloroform, and dichloromethane.[7][12] A specific solubility in hot methanol is reported as 50 mg/mL.[11][10][12] |
| Stability | Stable under normal conditions.[9] It is hygroscopic and should be protected from air and moisture.[9][10] |
| Optical Rotation | [α]20/D = -88° to -84° (c=2.4 in 50% Dioxane, calculated on anhydrous substance)[5][13] |
Biological Activities and Signaling Pathways
This compound exhibits a wide range of pharmacological activities, with its antioxidant and anti-inflammatory properties being the most prominent.[1][5][14][15][16]
Antioxidant Activity
Esculin is a potent antioxidant capable of scavenging free radicals.[15] Its antioxidant effects are also attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).[15][16][17]
Anti-inflammatory Activity
The anti-inflammatory effects of esculin are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][16][18][19] By inhibiting these pathways, esculin reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[15][16]
Caption: Inhibition of the NF-κB Signaling Pathway by Esculin.
Caption: Inhibition of the MAPK Signaling Pathway by Esculin.
Other Pharmacological Activities
Beyond its well-documented antioxidant and anti-inflammatory roles, this compound has been investigated for a variety of other therapeutic applications. These include anti-diabetic, anti-cancer, anti-bacterial, anti-viral, neuroprotective, and anti-thrombotic effects.[15]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is adapted for the determination of esculin in biological matrices.
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of solvent A (0.075% acetic acid in water) and solvent B (90% acetonitrile in solvent A).
-
0-15 min: 8% B
-
15-21 min: Gradient to 70% B
-
21-30 min: Re-equilibration to 8% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 338 nm.
-
Sample Preparation (Plasma):
-
Spike plasma samples with an internal standard (e.g., chrysin).
-
Perform solid-phase extraction (SPE) using an appropriate cartridge.
-
Wash the cartridge with 0.1% acetic acid.
-
Elute the analyte with methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Inject into the HPLC system.
-
Caption: HPLC Analysis Workflow for Esculin Quantification.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
This compound standards of varying concentrations in methanol.
-
Methanol (as a blank).
-
A known antioxidant standard (e.g., ascorbic acid).
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the this compound dilutions, blank, or standard to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration. A study has reported an EC₅₀ of 0.141 μM for esculin.[6]
-
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol assesses the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS).
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
-
Calculation:
-
Determine the concentration of nitrite from a standard curve of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Conclusion
This compound is a bioactive coumarin glycoside with well-defined chemical and physical properties. Its significant antioxidant and anti-inflammatory activities, mediated through the modulation of the Nrf2, NF-κB, and MAPK signaling pathways, make it a compound of great interest for pharmaceutical and nutraceutical applications. The experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this promising natural product.
References
- 1. Esculin | C15H16O9 | CID 5281417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Esculin [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. mzCloud – Esculin [mzcloud.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:66778-17-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C30H38O21 | CID 131675424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Determination of Esculin and Esculetin in Rat Plasma for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. ESCULIN | 66778-17-4 [chemicalbook.com]
- 17. エスクリン 水和物 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Esculin Sesquihydrate: A Comprehensive Technical Guide on its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculin sesquihydrate, a coumarin glucoside naturally found in various plants, including the horse chestnut tree (Aesculus hippocastanum) and the Chinese ash (Fraxinus chinensis), has garnered significant scientific interest for its potent antioxidant properties.[1][2][3][4] This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through a multi-faceted approach, which includes direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.
Direct Free Radical Scavenging Activity
Esculin has demonstrated significant efficacy in neutralizing a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] Its chemical structure, rich in hydroxyl groups, enables it to donate hydrogen atoms to unstable radicals, thereby stabilizing them and terminating damaging chain reactions.
Modulation of Endogenous Antioxidant Enzymes
Beyond direct scavenging, esculin plays a crucial role in upregulating the expression and activity of key antioxidant enzymes within the body.[6] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]
Quantitative Antioxidant Data
The antioxidant capacity of esculin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings for easy comparison.
Table 1: In Vitro Free Radical Scavenging Activity of Esculin
| Radical Scavenged | Assay | SC₅₀/EC₅₀ Value | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | DPPH Assay | 0.141 µM (EC₅₀) | [5][7][8] |
| Superoxide Anion (O₂•⁻) | NBT Assay | 69.27 µg/mL (SC₅₀) | [5] |
| Nitric Oxide (NO•) | Griess Assay | 8.56 µg/mL (SC₅₀) | [5] |
SC₅₀ (Median Scavenging Concentration) and EC₅₀ (Median Effective Concentration) values represent the concentration of esculin required to scavenge 50% of the respective free radicals.
Table 2: In Vivo Effects of Esculin on Antioxidant Enzyme Activity and Markers of Oxidative Stress
| Animal Model | Tissue | Treatment | Effect on Antioxidant Enzymes/Markers | Reference |
| Aflatoxin B-1-induced nephrotoxicity mice | Kidney | 150 mg/kg esculin | ↑ SOD, GR, CAT expression | [7] |
| Streptozotocin-induced type 2 diabetic mice | Pancreas | 10-50 mg/kg esculin | ↑ GPx, SOD, CAT expression | [7] |
| Ethanol-induced gastric mucosal injury rats | Stomach | 12.5-50 mg/kg esculin | ↑ SOD levels, ↓ MDA levels | [7] |
| Adjuvant-induced arthritis rats | - | 10-40 mg/kg esculin | ↑ GPx expression | [7] |
| Lipopolysaccharide/D-galactosamine-induced acute liver injury mice | Liver | 10-40 mg/kg esculin | ↑ HO-1 expression, ↓ MDA content | [7] |
↑ indicates an increase, while ↓ indicates a decrease in the respective enzyme activity or marker level. SOD: Superoxide Dismutase, GR: Glutathione Reductase, CAT: Catalase, GPx: Glutathione Peroxidase, HO-1: Heme Oxygenase-1, MDA: Malondialdehyde.
Signaling Pathway
Nrf2 Signaling Pathway Activation
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Esculin has been shown to disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[5] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, thereby upregulating their expression. These genes encode for a suite of protective enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Heme Oxygenase-1 (HO-1).[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of esculin's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark container to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the esculin solution to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of esculin that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of esculin.
-
Superoxide Anion (O₂•⁻) Scavenging Assay (NBT Method)
This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a non-enzymatic system.
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of esculin at various concentrations.
-
Prepare a 156 µM NBT solution in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 468 µM NADH solution in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 60 µM phenazine methosulfate (PMS) solution in 100 mM phosphate buffer (pH 7.4).
-
-
Assay Procedure:
-
In a reaction tube, mix 1 mL of the esculin solution, 0.5 mL of the NBT solution, and 0.5 mL of the NADH solution.
-
Initiate the reaction by adding 0.5 mL of the PMS solution.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation:
-
The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without esculin) and A_sample is the absorbance of the sample.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Procedure:
-
Sample Preparation (e.g., Tissue Homogenate):
-
Homogenize the tissue sample in an appropriate buffer (e.g., ice-cold 1.15% KCl).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay Procedure:
-
To the supernatant, add a solution of TBA and trichloroacetic acid (TCA).
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the reaction between MDA and TBA to occur.
-
Cool the samples and centrifuge to pellet any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA complex (1.56 x 10⁵ M⁻¹ cm⁻¹). The results are typically expressed as nmol of MDA per mg of protein.
-
Measurement of Antioxidant Enzyme Activity
Superoxide Dismutase (SOD) Activity: SOD activity is often measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system. The absorbance is typically measured in the visible range (e.g., 420 nm for pyrogallol autoxidation or 560 nm for NBT reduction).
Catalase (CAT) Activity: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂). The decrease in absorbance at 240 nm due to H₂O₂ consumption is measured over time.
Glutathione Peroxidase (GPx) Activity: GPx activity is assayed by a coupled reaction in which glutathione reductase (GR) and NADPH are used. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.
Conclusion
This compound is a promising natural antioxidant with a well-documented ability to scavenge free radicals and enhance the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of esculin in preventing and treating diseases associated with oxidative stress. Future studies should focus on its bioavailability, pharmacokinetics, and efficacy in clinical settings to fully realize its potential as a natural therapeutic agent.
References
- 1. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 2. Measurement of MnSOD and CuZnSOD activity in mammalian tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
The Role of Esculin Sesquihydrate in the Inhibition of Carcinogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esculin sesquihydrate, a coumarin glucoside found in various plants, and its aglycone metabolite, esculetin, have garnered significant attention for their potential anti-carcinogenic properties. This technical guide provides a comprehensive overview of the current understanding of esculin's role in inhibiting carcinogenesis, with a focus on its mechanisms of action, effects on key signaling pathways, and supporting experimental data. Detailed protocols for essential in vitro and in vivo assays are provided to facilitate further research in this promising area of cancer drug discovery. While much of the existing research has focused on esculetin, this guide will distinguish the findings for both compounds where possible and highlight the therapeutic potential of the parent compound, esculin.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, and coumarin derivatives are among the compounds that have shown significant promise. Esculin (6,7-dihydroxycoumarin-6-O-glucoside) is a naturally occurring coumarin glycoside.[1] Pharmacokinetic studies indicate that esculin can be rapidly distributed throughout the body, although it undergoes a significant first-pass effect.[1] Its aglycone, esculetin, is the subject of much of the mechanistic research into its anti-cancer effects.[2][3] This guide will synthesize the available data on both esculin and esculetin to provide a thorough understanding of their potential in oncology.
Mechanisms of Anti-Carcinogenic Action
The anti-cancer effects of esculin and esculetin are multi-faceted, primarily involving the induction of apoptosis and cell cycle arrest in cancer cells. These compounds have been shown to selectively target cancer cells while exhibiting lower cytotoxicity towards normal cells.[4]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Esculin and esculetin have been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress and converges on the mitochondria. Esculetin has been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[5] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[5][6] In some cancer cell lines, esculetin-induced apoptosis is also associated with the generation of reactive oxygen species (ROS).[6]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. In certain cancer cell lines, esculetin has been found to trigger the death receptor pathway, leading to the activation of caspase-8 and subsequent executioner caspases.[4]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Esculin and esculetin have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G1/S or G2/M phases.[4][6] This arrest prevents cancer cells from entering the DNA synthesis (S) phase or mitosis (M) phase, thereby halting their proliferation. The mechanism of cell cycle arrest involves the modulation of key regulatory proteins. For instance, esculin has been reported to upregulate the expression of p53 and the cyclin-dependent kinase (CDK) inhibitor p21, which are critical for enforcing the G1 checkpoint.[1][6] Concurrently, a decrease in the expression of G1-phase-related cyclins (like cyclin D1) and CDKs (like CDK4 and CDK2) has been observed.[4]
Modulation of Key Signaling Pathways
The anti-carcinogenic effects of esculin and esculetin are mediated through their interaction with several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Esculetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in colorectal cancer cells.[7] It has been observed to decrease the phosphorylation of Akt, PI3K, and mTOR.[7] In human glioblastoma cells, esculin has been associated with a decrease in PI3K expression, contributing to its apoptosis-inducing effects.[6]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Esculetin has been demonstrated to inhibit the activation of the Raf/MAPK/ERK signaling pathway.[8]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a vital role in embryogenesis and tissue homeostasis, and its dysregulation is strongly implicated in the development of several cancers, particularly colorectal cancer. Esculetin has been shown to suppress the activity of the Wnt/β-catenin signaling pathway in human colorectal cancer cells, leading to anti-proliferative effects.[3] This is achieved by reducing the levels of β-catenin and its downstream target genes, such as c-Myc and cyclin D1.[3]
Quantitative Data on Anti-Cancer Activity
The following tables summarize the in vitro and in vivo anti-cancer activities of esculin and esculetin across various cancer types.
Table 1: In Vitro Cytotoxicity of Esculin and Esculetin in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Treatment Duration (hours) | Reference |
| Esculin | Triple-Negative Breast Cancer | MDA-MB-231 | 28-900 µmol/L (dose-dependent decrease in viability) | 24, 48, 72 | [2][9] |
| Esculin | Renal Cell Carcinoma | 786-O | 339.9 µM | 24 | [10] |
| Esculin | Renal Cell Carcinoma | A498 | 158.0 µM | 24 | [10] |
| Esculetin | Laryngeal Cancer | Hep-2 | 1.958 µM | 72 | [4] |
| Esculetin | Colorectal Cancer | HT-29 | 55 µM | 48 | [4] |
| Esculetin | Colorectal Cancer | HCT116 | 100 µM | 24 | [4] |
| Esculetin | Breast Cancer (Ternary Hybrid A11) | MDA-MB-231 | 8.000 nM | 48 | [4] |
| Esculetin | Pancreatic Cancer | PANC-1 | 100 µM | Not Specified | [11] |
| Esculetin | Cervical Cancer | HeLa | 37.8 µM | Not Specified | [11] |
| Esculetin | Endometrial Cancer | HEC-1B, Ishikawa | 95-142.5 µM | Not Specified | [11] |
| Esculetin | Hepatocellular Carcinoma | SMMC-7721 | 2.24 mM | Not Specified | [5] |
| Esculetin | Salivary Gland Tumor | A253 | 78.5±5.3 µM | 48 | [12] |
Table 2: In Vivo Anti-Tumor Activity of Esculetin
| Cancer Type | Animal Model | Treatment | Tumor Inhibition | Reference |
| Colorectal Cancer | HCT-116 subcutaneous tumor-bearing model | 20 mg/kg and 100 mg/kg | 44% and 64% reduction in tumor size, respectively | [6] |
| Laryngeal Cancer | Hep-2 xenograft model | Not Specified | 80% tumor inhibition | [4] |
| Lung Cancer | Lewis Lung Carcinoma xenograft model | 80 µM Esc treatment | Reduction in tumor size and weight | [4] |
| Hepatocellular Carcinoma | Hepa1-6 implanted C57BL/6J mice | 200, 400, or 700 mg·kg⁻¹·day⁻¹ for 15 days | 20.33%, 40.37%, and 55.42% decrease in tumor weight, respectively | [5] |
| Salivary Gland Tumor | A253 xenograft model | 100 mg/kg/day for 18 days | Significant decrease in tumor cell proliferation | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-carcinogenic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve esculin).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of esculin that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Ice-cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, β-catenin, cleaved caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound for injection or oral gavage
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition percentage.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Overview of signaling pathways modulated by Esculin/Esculetin.
Caption: General experimental workflow for evaluating Esculin's anti-cancer effects.
Conclusion and Future Directions
This compound and its aglycone, esculetin, have demonstrated significant potential as anti-carcinogenic agents. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a strong rationale for their further development as cancer therapeutics. While much of the mechanistic work has been performed with esculetin, the findings are highly relevant to the therapeutic potential of esculin, its parent glycoside.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Further studies are needed to improve the oral bioavailability of esculin, perhaps through novel drug delivery systems or co-administration with bioavailability enhancers.
-
In Vivo Efficacy: More extensive in vivo studies across a wider range of cancer models are required to confirm the anti-tumor efficacy and safety of this compound.
-
Combination Therapies: Investigating the synergistic effects of esculin with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.
References
- 1. The pharmacological and pharmacokinetic properties of esculin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activities of esculin and esculetin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Esculetin: A review of its pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of esculetin in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esculetin, a coumarin derivative, exerts in vitro and in vivo antiproliferative activity against hepatocellular carcinoma by initiating a mitochondrial-dependent apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Esculin inhibits proliferation of triple negative breast cancer cells by down-regulating FBI-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revealing the Mechanism of Esculin in Treating Renal Cell Carcinoma Based on Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. spandidos-publications.com [spandidos-publications.com]
The Role of Esculinase in Esculin Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic hydrolysis of esculin by esculinase, a β-glucosidase. It covers the biochemical principles, experimental protocols for characterization, and the metabolic context of this reaction, with a focus on its significance in microbiology and potential applications.
Introduction to Esculin and Esculinase
Esculin, a coumarin glucoside naturally found in the bark of the horse chestnut tree (Aesculus hippocastanum), is a key substrate in diagnostic microbiology.[1][2][3] Its hydrolysis is catalyzed by the enzyme esculinase, which is a β-glucosidase (EC 3.2.1.21).[3][4] This enzymatic reaction is a cornerstone for the identification and differentiation of various bacterial species, most notably for distinguishing Enterococcus species and Group D Streptococci from other streptococci.[5][6][7]
The fundamental reaction involves the cleavage of the β-glycosidic bond in esculin, yielding D-glucose and a coumarin derivative, esculetin (6,7-dihydroxycoumarin).[2][3] The glucose is subsequently utilized by the microorganism as a carbon and energy source, entering into central metabolic pathways such as glycolysis.[3][8]
The Enzymatic Reaction: Mechanism of Hydrolysis
Esculinase, as a member of the glycoside hydrolase family 1 (GH1), typically employs a retaining mechanism for catalysis. This involves a two-step, double-displacement reaction mechanism.[9] The active site of these enzymes characteristically contains two critical glutamate residues that function as a nucleophile and a general acid/base catalyst.[9]
The proposed catalytic mechanism is as follows:
-
Glycosylation: The nucleophilic glutamate residue in the enzyme's active site attacks the anomeric carbon of the glucose moiety of esculin. Simultaneously, the acid/base glutamate residue protonates the glycosidic oxygen, facilitating the departure of the aglycone, esculetin. This results in the formation of a covalent glycosyl-enzyme intermediate.
-
Deglycosylation: A water molecule enters the active site and is activated by the now basic glutamate residue. The activated water molecule then hydrolyzes the glycosyl-enzyme intermediate, releasing glucose and regenerating the free enzyme.
Quantitative Analysis of Esculinase Activity
The enzymatic activity of esculinase can be quantified by measuring the rate of product formation. While specific kinetic data for the hydrolysis of esculin is not extensively reported, studies on β-glucosidases from various bacterial sources using the chromogenic substrate analog p-nitrophenyl-β-D-glucopyranoside (pNPG) provide valuable insights into the enzyme's kinetics. The hydrolysis of pNPG releases p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically.[10][11]
Table 1: Kinetic Parameters of Bacterial β-Glucosidases
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Lactobacillus brevis | pNPG | 0.22 | - | 5.5 | 45 | [12] |
| Lactobacillus brevis | pNPX* | 1.14 | - | 5.5 | 40 | [12] |
| Listeria monocytogenes (recombinant BglA) | ONPG** | 0.971 | - | - | - | [13] |
| Melanocarpus sp. MTCC 3922 | pNPG | 3.3 | 43.68 µmol/min/mg | 6.0 | 60 | [14] |
| Paenibacillus polymyxa (recombinant) | pNPG | - | 4.1 | 6.0 | 55 | [15] |
| Lactobacillus plantarum FSO1 | - | - | - | 5.0 | 45 | [16] |
| Candida pelliculosa L18 | - | - | - | 5.0 | 35 | [16] |
*pNPX: p-nitrophenyl-β-D-xylopyranoside **ONPG: o-nitrophenyl-β-D-galactopyranoside Note: Specific activity is often reported instead of Vmax.
Table 2: Influence of Environmental Factors on β-Glucosidase Activity
| Factor | General Effect | Notes |
| pH | Most bacterial β-glucosidases exhibit optimal activity in a slightly acidic to neutral pH range (pH 5.0-7.0).[12][14][15][16] Extreme pH values lead to a sharp decrease in activity and can cause irreversible denaturation.[17][18] | The optimal pH can vary depending on the microbial source of the enzyme. |
| Temperature | Enzyme activity generally increases with temperature up to an optimum, after which thermal denaturation causes a rapid loss of activity.[17] Thermophilic fungi can have optimal temperatures around 60°C or higher.[14] | The optimal temperature for β-glucosidases from mesophilic bacteria is typically in the range of 35-50°C.[12][16] |
| Inhibitors | β-glucosidase activity can be inhibited by various compounds. Glucono-δ-lactone is a potent competitive inhibitor.[12] The product of the reaction, glucose, can also act as an inhibitor.[12] Certain metal ions may also inhibit or, in some cases, enhance enzyme activity.[14] | Inhibition studies are crucial for understanding the enzyme's active site and for potential drug development applications. |
Experimental Protocols
Assay for Esculinase (β-Glucosidase) Activity
This protocol describes a common method for determining β-glucosidase activity using the artificial substrate pNPG.
Materials:
-
Purified or crude enzyme extract
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in buffer)
-
Buffer solution (e.g., 50 mM citrate-phosphate buffer, pH 6.0)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 250 mM) for stopping the reaction
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer and pNPG solution.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 40°C).
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the sodium carbonate solution. This also raises the pH, leading to the development of the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance of the solution at 405-420 nm using a spectrophotometer.
-
A standard curve of p-nitrophenol should be prepared to convert absorbance values into the amount of product formed.
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[11]
Purification of Bacterial β-Glucosidase
The following is a generalized protocol for the purification of an intracellular β-glucosidase from a bacterial source.
Materials:
-
Bacterial cell paste
-
Lysis buffer (e.g., phosphate buffer with lysozyme and protease inhibitors)
-
Ammonium sulfate
-
Chromatography system
-
Chromatography columns (e.g., hydrophobic interaction, ion exchange, size exclusion)
-
SDS-PAGE equipment
Procedure:
-
Cell Lysis: Resuspend the bacterial cell paste in lysis buffer and disrupt the cells using methods such as sonication or French press.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris, yielding a crude cell-free extract.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to a specific saturation (e.g., 30-70%). Collect the precipitated protein by centrifugation. This step helps to concentrate the protein and remove some impurities.[12]
-
Dialysis: Resuspend the protein pellet in a minimal amount of buffer and dialyze against the same buffer to remove the ammonium sulfate.
-
Hydrophobic Interaction Chromatography (HIC): Load the dialyzed sample onto a HIC column (e.g., Macro-Prep methyl HIC). Elute the bound proteins with a decreasing salt gradient. Collect fractions and assay for β-glucosidase activity.[12]
-
Ion Exchange Chromatography (IEX): Pool the active fractions from HIC, dialyze against the appropriate buffer for IEX, and load onto an ion exchange column (e.g., DEAE-Sepharose). Elute with an increasing salt gradient. Collect and assay fractions.[14]
-
Size Exclusion Chromatography (SEC): As a final polishing step, concentrate the active fractions from IEX and apply to a size exclusion column to separate proteins based on their molecular weight.
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and determine the subunit molecular weight.
Metabolic Pathway and Regulation
Esculin Catabolism
The hydrolysis of esculin provides the bacterium with two primary molecules: glucose and esculetin. The glucose moiety is readily phosphorylated and enters the glycolytic pathway to be metabolized for energy and biosynthetic precursors.[3][8] The metabolic fate of the esculetin portion is less well-documented in bacteria but may be further degraded or detoxified.
Regulation of Esculinase Gene Expression
The expression of genes encoding β-glucosidases is often tightly regulated in bacteria to ensure that the enzyme is produced only when its substrate is available.
-
Induction: The presence of β-glucosides, such as cellobiose or esculin, can induce the expression of the corresponding β-glucosidase genes.
-
Catabolite Repression: In the presence of a preferred carbon source like glucose, the expression of genes for the utilization of secondary carbon sources, including esculin, is often repressed. This process, known as carbon catabolite repression (CCR), is a common regulatory mechanism in bacteria. In Enterococcus faecalis, the catabolite control protein A (CcpA) is a key transcriptional regulator involved in CCR.[19]
-
Antitermination Systems: In some bacteria, such as Listeria monocytogenes, the expression of β-glucosidase genes is regulated by an antitermination mechanism. The bglA gene in L. monocytogenes is preceded by a conserved RNA motif known as a ribonucleic antiterminator (RAT).[13][20] In the presence of the specific β-glucoside, a regulatory protein binds to the nascent mRNA, preventing the formation of a terminator hairpin and allowing transcription to proceed.
Conclusion
Esculinase plays a critical role in the hydrolysis of esculin, a process of significant diagnostic importance in microbiology. The underlying enzyme, a β-glucosidase, has been the subject of biochemical characterization, revealing key aspects of its kinetics, optimal reaction conditions, and catalytic mechanism. A deeper understanding of the purification, characterization, and regulation of esculinase not only enhances its utility as a diagnostic marker but also opens avenues for its application in biotechnology and as a potential target for novel antimicrobial strategies. Further research is warranted to elucidate the specific kinetic parameters of esculinases with their natural substrate, esculin, and to fully map the metabolic fate of the esculetin byproduct in various microorganisms.
References
- 1. Purification and properties of a stable beta-glucosidase from an extremely thermophilic anaerobic bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]
- 4. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 5. Bile-Esculin test for Enterococcus species • Microbe Online [microbeonline.com]
- 6. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile-Esculin Test for Presumptive Identification of Enterococci and Streptococci: Effects of Bile Concentration, Inoculation Technique, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Physiology and Metabolism of Enterococci - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Probing the active site chemistry of β-glucosidases along the hydrolysis reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 12. Isolation and basic characterization of a β-glucosidase from a strain of Lactobacillus brevis isolated from a malolactic starter culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jacad.eth.link [jacad.eth.link]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Characterization of β-glucosidase of Lactobacillus plantarum FSO1 and Candida pelliculosa L18 isolated from traditional fermented green olive - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of β-glucosidase activity of a Lactiplantibacillus plantarum 6-phospho-β-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 20. [PDF] Identification of a Beta-Glucosidase in Listeria Monocytogenes EGD and Characterization of its Gene Product | Semantic Scholar [semanticscholar.org]
Esculin Sesquihydrate: A Technical Guide to Studying Phloem Transport in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of phloem transport is critical to understanding nutrient allocation, long-distance signaling, and overall plant health. Historically, research in this area has been hampered by the delicate nature of the phloem and the limitations of available tracers. The advent of fluorescent probes has revolutionized our ability to visualize and quantify transport dynamics in real-time. Among these, esculin sesquihydrate, a naturally occurring coumarin glucoside, has emerged as a powerful tool. Its fluorescence and, most importantly, its specific uptake and transport via sucrose transporters make it an excellent surrogate for sucrose, the primary sugar transported in the phloem of most plants.[1][2][3] This technical guide provides an in-depth overview of the use of this compound for studying phloem transport, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Properties of this compound
This compound is a stable, water-soluble compound that fluoresces under ultraviolet (UV) light.[4] Its key advantage lies in its structural similarity to sucrose, which allows it to be recognized and transported by specific sucrose transporters, such as AtSUC2 in the model plant Arabidopsis thaliana.[1][2][5] This specificity ensures that the observed transport is an accurate representation of the physiological phloem loading and transport processes.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₉·1.5H₂O | [6] |
| Molecular Weight | 367.31 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water | [4] |
| Fluorescence | Exhibits fluorescence under UV light | [4] |
| Absorbance/Emission Maxima | 367/454 nm | [5] |
Mechanism of Esculin Transport
Esculin's utility as a phloem tracer is fundamentally linked to the apoplasmic phloem loading mechanism present in many plant species. In this process, sucrose is actively loaded from the apoplast (the space outside the cell membrane) into the companion cell-sieve element complex by sucrose-H+ symporters.
The following diagram illustrates the signaling pathway of esculin uptake and transport into the phloem:
Caption: Mechanism of esculin uptake via the AtSUC2 sucrose transporter.
Studies have shown that in atsuc2 knockout Arabidopsis seedlings, esculin does not enter the phloem, confirming the specificity of this transport pathway.[1] Once inside the companion cell, esculin, like sucrose, moves into the sieve elements through plasmodesmata and is translocated along with the bulk flow of photoassimilates to sink tissues such as roots and developing leaves.[7]
Quantitative Data on Esculin Transport
The fluorescence of esculin allows for the quantification of various phloem transport parameters. The data presented below is compiled from studies on Arabidopsis thaliana seedlings.
| Parameter | Value/Observation | Conditions | Reference |
| Phloem Transport Velocity (PTV) | Variable, influenced by environmental cues | Measured in Arabidopsis seedlings | [2][8] |
| PTV mirrors changes in AtSUC2 expression | Under acute changes in light levels | [1][2] | |
| Fluctuations in cotyledon sucrose levels rapidly influence PTV | Supports the pressure-flow model | [1][2] | |
| Translocation Efficiency | Similar to sucrose | Comparative studies | [2] |
| Fluorescence Decay | Decays to background levels ~2 hours after phloem unloading | Suitable for pulse-chase studies | [5] |
| Phloem Loading | Reduced esculin fluorescence in source leaves over 1-2 hours indicates active export | Dicot plants with active apoplasmic loading | [9] |
| Auxin induces phloem loading, while cytokinin reduces it | Phytohormone treatment in Arabidopsis | [9][10] |
Experimental Protocols
The following protocols provide a framework for using this compound to study phloem transport.
Protocol 1: Measurement of Phloem Transport Velocity (PTV) in Arabidopsis Seedlings
This method is adapted from studies that utilize live imaging of esculin fluorescence in the roots of young seedlings.[11]
Materials:
-
Arabidopsis thaliana seedlings (e.g., 7 days old) grown on agar plates
-
This compound stock solution (e.g., 10 mM in water)
-
Microscope with fluorescence imaging capabilities (e.g., confocal laser scanning microscope)
-
Observation chamber for live imaging
Procedure:
-
Prepare a working solution of esculin (e.g., 1 mM) from the stock solution.
-
Carefully apply a small droplet of the esculin working solution to a source tissue, such as a cotyledon of an Arabidopsis seedling.
-
Mount the seedling in the observation chamber, ensuring the root is positioned for imaging.
-
Use the fluorescence microscope to visualize the arrival of the esculin front in the root phloem.
-
Record the time it takes for the fluorescence to travel a known distance along the root.
-
Calculate the PTV by dividing the distance by the time.
Protocol 2: Protoplast-Esculin Assay for Sucrose Transporter Activity
This assay can be used to test the ability of specific transporter proteins to take up esculin.[12][13][14]
Materials:
-
Plant tissue for protoplast isolation (e.g., Arabidopsis mesophyll)
-
Enzymes for cell wall digestion
-
Plasmids for expressing the transporter protein of interest (e.g., fused with a fluorescent protein like GFP)
-
Protoplast transformation reagents (e.g., PEG)
-
Esculin solution
-
Confocal microscope
Procedure:
-
Isolate protoplasts from the plant tissue.
-
Transform the protoplasts with the plasmid expressing the transporter protein.
-
Incubate the transformed protoplasts to allow for protein expression.
-
Add esculin to the protoplast suspension.
-
After a defined incubation period, wash the protoplasts to remove external esculin.
-
Use a confocal microscope to observe and quantify the intracellular esculin fluorescence in the transformed protoplasts. An accumulation of fluorescence indicates that the expressed protein transports esculin.[12]
The following diagram outlines the general experimental workflow for a phloem transport study using esculin:
Caption: General experimental workflow for studying phloem transport with esculin.
Advantages and Limitations
Advantages:
-
High Specificity: Esculin is specifically loaded into the phloem by sucrose transporters, providing a physiologically relevant measure of transport.[1][2]
-
Real-time, In Vivo Imaging: Its fluorescence allows for non-invasive, real-time visualization of phloem dynamics in living plants.[3][11]
-
High-Throughput Potential: The relative ease of application and detection makes it suitable for high-throughput screening and the analysis of multiple experimental conditions.[2]
-
Sucrose Surrogate: It serves as a reliable proxy for sucrose, the main component of phloem sap in many species.[1][2]
Limitations:
-
Species Specificity: The efficiency of esculin transport may vary between plant species depending on the specificity of their sucrose transporters.
-
Fluorescence Quenching: As with any fluorescent probe, photobleaching and pH sensitivity can be potential issues that need to be controlled for during imaging.
-
Metabolism: The fluorescence of esculin decays over time, which is advantageous for pulse-chase experiments but may limit long-term tracking studies.[5]
Conclusion
This compound is a versatile and powerful tool for the investigation of phloem transport in plants. Its specific uptake by sucrose transporters and its fluorescent properties enable researchers to conduct detailed, quantitative, and real-time studies of phloem loading and translocation. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate this valuable tracer into their studies of plant physiology and nutrient allocation. The continued use of esculin and other fluorescent probes will undoubtedly lead to a deeper understanding of the intricate workings of the plant vascular system.
References
- 1. plantae.org [plantae.org]
- 2. The Coumarin Glucoside, Esculin, Reveals Rapid Changes in Phloem-Transport Velocity in Response to Environmental Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 66778-17-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Multispectral Phloem-Mobile Probes: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. The Coumarin Glucoside, Esculin, Reveals Rapid Changes in Phloem-Transport Velocity in Response to Environmental Cues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast and simple fluorometric measurement of phloem loading exposes auxin‐dependent regulation of Arabidopsis sucrose transporter AtSUC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Phloem Transport Velocity in Arabidopsis Seedlings Using the Fluorescent Coumarin Glucoside, Esculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protoplast-Esculin Assay as a New Method to Assay Plant Sucrose Transporters: Characterization of AtSUC6 and AtSUC7 Sucrose Uptake Activity in Arabidopsis Col-0 Ecotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Sucrose Transporter Activities Using a Protoplast-Esculin Assay. | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Protoplast-Esculin Assay as a New Method to Assay Plant Sucrose Transporters: Characterization of AtSUC6 and AtSUC7 Sucrose Uptake Activity in Arabidopsis Col-0 Ecotype [frontiersin.org]
Methodological & Application
Application Note: Quantification of Esculin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Esculin, a coumarin glucoside, is a bioactive compound found in various plants, notably in the bark of species like Horse Chestnut (Aesculus hippocastanum) and Cortex Fraxini.[1][2] It is recognized for its potential therapeutic effects, including venotonic, capillary-strengthening, and anti-inflammatory properties.[3] Accurate and reliable quantification of esculin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of esculin in plant materials.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection for the separation and quantification of esculin. The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. Esculin is separated from other components in the plant extract based on its differential partitioning between the stationary and mobile phases. The concentration of esculin is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from esculin standards of known concentrations.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol describes a general procedure for the extraction of esculin from dried plant material.
Materials and Reagents:
-
Dried and finely powdered plant material (e.g., bark, leaves)
-
Methanol (HPLC grade)[1]
-
Deionized water
-
Reflux apparatus or ultrasonic bath
-
Filtration assembly (e.g., 0.45 µm syringe filters)
-
Volumetric flasks
Procedure:
-
Weighing: Accurately weigh approximately 0.5 g of the finely powdered plant material and record the weight.[1]
-
Extraction:
-
Reflux Extraction: Transfer the powdered plant material to a round-bottom flask. Add 20 mL of methanol and heat the mixture on a water bath under reflux for one hour.[1]
-
Ultrasonic Extraction: Alternatively, place the powdered plant material in a flask with 20 mL of methanol and sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
-
Filtration and Dilution:
-
Final Filtration: Prior to HPLC injection, filter an aliquot of the extract through a 0.45 µm syringe filter to remove any particulate matter.
Preparation of Standard Solutions
Materials and Reagents:
-
Esculin reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks
Procedure:
-
Stock Standard Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the esculin reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark. This is the stock solution.
-
-
Working Standard Solutions:
HPLC Instrumentation and Conditions
This section outlines the instrumental parameters for the quantification of esculin.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Isocratic: Methanol and 1% Acetic Acid in Water (e.g., 16:84 v/v)[1] or Methanol:Water:Glacial Acetic Acid (30:70:0.1 v/v/v)[4] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 340 nm or 342 nm[1][4] |
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve:
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. Determine the linearity and correlation coefficient (r²), which should ideally be ≥ 0.999.[1]
-
-
Sample Analysis:
-
Inject the prepared plant extract sample.
-
Identify the esculin peak based on the retention time obtained from the standard injections.
-
Record the peak area of the esculin peak in the sample chromatogram.
-
-
Quantification:
-
Calculate the concentration of esculin in the sample using the regression equation from the calibration curve.
-
The amount of esculin in the original plant material can be calculated using the following formula:
Esculin (mg/g) = (C x V x D) / W
Where:
-
C = Concentration of esculin from the calibration curve (mg/mL)
-
V = Final volume of the extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the plant material (g)
-
Data Presentation
Table 1: Summary of HPLC Method Parameters for Esculin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | LiChrospher RP 18 (150 x 4 mm i.d.)[1] | Phenomenex Luna C18 (250 mm, 4.6 mm, 5 µm)[4] | RP C18 column[2][5] |
| Mobile Phase | 1% Acetic acid:Methanol (84:16 v/v)[1] | 43% Methanol[4] | Gradient elution with 0.075% acetic acid in water and 90% acetonitrile in solvent A[2][5] |
| Flow Rate | 1.0 mL/min[1] | 0.9 mL/min[4] | 1.0 mL/min[2][5] |
| Detection Wavelength | 340 nm[1] | 342 nm[4] | 338 nm[2][5] |
| Retention Time (min) | Not specified | 3.78 min[4] | 10.3 min[2] |
Table 2: Quantitative Performance Data for Esculin Quantification Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.02–2 mg/mL[1] | 4–20 μg/ml[4] | 10–1,000 ng/mL[2][5] |
| Correlation Coefficient (r²) | 0.9999[1] | 0.9998[4] | > 0.999[6] |
| Limit of Detection (LOD) | Not specified | 0.82891 μg/ml[4] | Not specified |
| Limit of Quantification (LOQ) | Not specified | 2.511 μg/ml[4] | 10 ng/mL[2] |
| Precision (%RSD) | < 2% (Intra-day & Inter-day)[4] | Intra-day: < 1.9%, Inter-day: < 3.2%[2] | Not specified |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of esculin in plant extracts.
Caption: Key parameters influencing HPLC separation and quantification of esculin.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of Esculin and Esculetin in Rat Plasma for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Live Imaging of Plant Phloem Transport Using Esculin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of phloem transport is critical for understanding plant growth, resource allocation, and response to environmental stimuli. Esculin, a naturally fluorescent coumarin glucoside, has emerged as a powerful tool for the live imaging of phloem transport.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing esculin to visualize and quantify phloem loading and transport dynamics in plants.
Esculin acts as a sucrose analog and is actively loaded into the phloem by sucrose transporters (SUTs), such as AtSUC2 in Arabidopsis thaliana.[1][2] Once inside the sieve elements, its fluorescence allows for real-time visualization of transport to sink tissues.[2][6] This method offers a significant advantage over traditional techniques that are often invasive, have limited resolution, or are not suitable for small seedlings.[1][7]
Key Applications
-
Real-time measurement of phloem transport velocity: Track the movement of the fluorescent front to determine the speed of nutrient allocation.[2]
-
High-throughput screening: A rapid and straightforward assay for assessing phloem loading in various plant species and genotypes.[8]
-
Investigating the effects of environmental cues: Analyze how factors like light, hormones, and nutrient availability impact phloem transport.[1][2][4]
-
Screening for compounds affecting phloem transport: A valuable tool for drug development and herbicide research to identify molecules that modulate sugar transport in plants.
Experimental Protocols
Protocol 1: Fluorometric Measurement of Phloem Loading
This protocol is adapted from a method for the relative measurement of phloem loading activity by quantifying the reduction of esculin fluorescence in source leaves over time.[8]
Materials:
-
Esculin hydrate (Sigma-Aldrich)
-
Syringes (1 mL) without a needle
-
Fluorometer or fluorescence microscope
-
Plant species with active apoplasmic phloem loading (e.g., Arabidopsis thaliana, tomato, tobacco)[8]
-
Extraction buffer
-
Microcentrifuge tubes
Procedure:
-
Prepare Esculin Solution: Prepare a solution of esculin in water. The concentration may need to be optimized depending on the plant species and experimental conditions.
-
Infiltrate Source Leaves: Infiltrate the abaxial side of a fully expanded source leaf with the esculin solution using a needless 1 mL syringe.[8] Ensure the majority of the leaf lamina is infiltrated.
-
Incubation: Allow the plants to incubate under their normal growth conditions for 1 to 2 hours.[8]
-
Sample Collection: Excise the infiltrated leaves at designated time points (e.g., 1 hour and 2 hours post-infiltration).
-
Fluorescence Measurement:
-
Fluorometer: Extract the esculin from the leaf tissue using an appropriate buffer. Measure the fluorescence of the extract. A decrease in fluorescence over time indicates active phloem loading and export of esculin.[8]
-
Fluorescence Microscope: Observe the infiltrated leaf tissue directly under a fluorescence microscope. A reduction in fluorescence intensity within the leaf vasculature over time suggests active transport.[8]
-
Protocol 2: Live Imaging of Phloem Transport in Seedlings
This protocol describes a method for visualizing and measuring the velocity of esculin transport in the roots of young seedlings.[7]
Materials:
-
Arabidopsis thaliana seedlings (or other small seedlings)
-
Esculin hydrate
-
Micro-application system (e.g., microinjection needle)
-
Confocal or epifluorescence microscope
-
Agar plates for seedling growth
Procedure:
-
Seedling Preparation: Grow seedlings vertically on agar plates to allow for easy access to the roots.
-
Esculin Application: Apply a small droplet of esculin solution to a cotyledon or the shoot apex of the seedling.
-
Microscopy Setup: Mount the agar plate on the microscope stage. Focus on the root vasculature.
-
Image Acquisition: Begin acquiring a time-lapse series of fluorescence images of the root. The arrival of the fluorescent esculin front in the root indicates its transport through the phloem.
-
Velocity Measurement: The phloem transport velocity can be calculated by measuring the distance the fluorescent front travels over a specific time interval.
Data Presentation
Quantitative Data Summary
| Parameter | Plant Species | Method | Reported Value/Observation | Reference |
| Phloem Transport Velocity | Arabidopsis thaliana | Esculin imaging in seedlings | Varies with environmental cues, mirroring AtSUC2 expression. | [1][2] |
| Phloem Loading | Dicot plants with active apoplasmic loading | Esculin fluorescence in leaf extracts | Export-dependent reduction of esculin fluorescence after 1-2 hours. | [8] |
| Hormonal Effects on Phloem Loading | Arabidopsis thaliana | Esculin assay | Auxin induces phloem loading, while cytokinin reduces it. | [8] |
| Substrate Competition | Dicot plants | Co-infiltration with sucrose | High concentrations of sucrose reduce esculin transport. | [8] |
Visualizations
Caption: Workflow for esculin-based live imaging of phloem transport.
Caption: Mechanism of esculin loading into the phloem sieve elements.
References
- 1. plantae.org [plantae.org]
- 2. The Coumarin Glucoside, Esculin, Reveals Rapid Changes in Phloem-Transport Velocity in Response to Environmental Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sensusimpact.com [sensusimpact.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Phloem Transport Velocity in Arabidopsis Seedlings Using the Fluorescent Coumarin Glucoside, Esculin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast and simple fluorometric measurement of phloem loading exposes auxin‐dependent regulation of Arabidopsis sucrose transporter AtSUC2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Esculin-Based Microbial Contamination Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the use of esculin-based assays in the detection of microbial contamination. Esculin, a glycoside found in horse chestnut trees, serves as a reliable indicator for the presence of microorganisms possessing β-glucosidase (esculinase) activity. This enzymatic action hydrolyzes esculin into glucose and esculetin, the latter of which can be detected through various methods, offering a versatile platform for microbial detection in research and pharmaceutical quality control.
Principle of Esculin-Based Assays
The fundamental principle of these assays lies in the enzymatic cleavage of esculin by β-glucosidase, an enzyme prevalent in various microbial species, including Enterococcus, Streptococcus group D, and certain species of Listeria and Enterobacteriaceae.[1][2][3] The hydrolysis of esculin yields two products: glucose, which can be metabolized by the microorganism, and esculetin.[1][2] The detection of esculetin forms the basis of these assays and can be achieved through two primary mechanisms:
-
Chromogenic Detection: In the presence of ferric ions (e.g., from ferric ammonium citrate), esculetin forms a dark brown or black phenolic iron complex.[2][4] This reaction provides a distinct visual indicator of esculin hydrolysis and, consequently, microbial presence.
-
Fluorometric Detection: Esculin itself is a fluorescent compound. Its hydrolysis to the non-fluorescent esculetin results in a measurable loss of fluorescence, providing a sensitive method for detecting β-glucosidase activity.[4][5] Alternatively, fluorogenic substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG) can be used, where enzymatic cleavage releases a highly fluorescent molecule (4-methylumbelliferone).[6]
Applications in Research and Drug Development
Esculin-based assays are valuable tools in various stages of research and drug development:
-
Raw Material and Final Product Testing: These assays can be employed to screen for microbial contamination in raw materials, in-process samples, and final non-sterile pharmaceutical products.[7][8]
-
Environmental Monitoring: Monitoring for the presence of indicator organisms like Enterococcus in pharmaceutical manufacturing environments is crucial for maintaining aseptic conditions.
-
High-Throughput Screening: Fluorogenic esculin-based assays in a microplate format are amenable to high-throughput screening (HTS) for the discovery of novel antimicrobial compounds that may inhibit microbial growth or specific enzymatic pathways.
-
Characterization of Microbial Isolates: These assays are instrumental in the presumptive identification of microbial isolates from contaminated samples, guiding further investigation and remediation efforts.[3]
Quantitative Data Summary
The following table summarizes the key performance characteristics of different esculin-based assay formats, providing a basis for selecting the most appropriate method for a given application.
| Assay Type | Detection Principle | Typical Incubation Time | Sensitivity | Specificity | Throughput | Key Applications |
| Bile Esculin Agar (BEA) | Chromogenic (black precipitate) | 18-48 hours[2] | High for Enterococcus and Group D Streptococcus | Good; bile salts inhibit many other Gram-positive bacteria[2] | Low | Presumptive identification of Enterococcus and Group D Streptococcus.[2] |
| Rapid Esculin Spot Test | Fluorometric (loss of fluorescence) or Chromogenic | 15-30 minutes[5] | High (97-98.4% correlation with standard methods)[5] | High[5] | Medium | Rapid screening of isolates for esculin hydrolysis.[5] |
| Fluorogenic Microplate Assay (MUG-based) | Fluorometric (fluorescence gain) | 30 minutes - 24 hours[6][9] | Very High | High | High | Quantitative analysis of β-glucosidase activity, HTS of antimicrobial compounds.[6][9] |
Signaling Pathway and Experimental Workflows
Biochemical Pathway of Esculin Hydrolysis
Caption: Biochemical pathway of esculin hydrolysis by microbial β-glucosidase.
Experimental Workflow for Esculin-Based Assays
Caption: General experimental workflow for esculin-based microbial detection.
Logical Relationship in Chromogenic Detection
Caption: Logical flow from microbial presence to a detectable signal in chromogenic assays.
Experimental Protocols
Protocol 1: Bile Esculin Agar (BEA) Test for Presumptive Identification
This protocol is adapted for the presumptive identification of Enterococcus and Group D Streptococcus.
Materials:
-
Bile Esculin Agar (BEA) slants or plates
-
Sterile inoculating loop or needle
-
Incubator at 35-37°C[10]
-
Pure culture of the test organism (18-24 hour culture)[1]
-
Positive Control: Enterococcus faecalis (e.g., ATCC 29212)[10]
-
Negative Control: A microorganism known not to hydrolyze esculin in the presence of bile (e.g., Escherichia coli ATCC 25923)[10]
Procedure:
-
Using a sterile inoculating loop or needle, pick a well-isolated colony from the pure culture.
-
Inoculate the BEA slant by streaking the surface in a zigzag pattern. If using a plate, streak for isolation.[10]
-
Incubate the inoculated medium at 35-37°C for 18-48 hours.[2] Some organisms may require up to 72 hours of incubation.[11]
-
Examine the medium for a color change.
Interpretation of Results:
-
Positive Result: Blackening of the agar surrounding the growth, indicating esculin hydrolysis.[4]
-
Negative Result: No blackening of the medium, even if growth is present.[4]
Protocol 2: Rapid Esculin Spot Test (Fluorometric)
This rapid test is suitable for quickly screening a large number of isolates for esculin hydrolysis.
Materials:
-
0.1% (w/v) esculin solution in deionized water
-
Small, sterile test tubes or a multi-well plate
-
UV transilluminator (366 nm)[5]
-
Pure culture of the test organism (18-24 hour culture)
-
Positive and Negative control organisms
Procedure:
-
Dispense a small volume (e.g., 50 µL) of the 0.1% esculin solution into a sterile test tube or well.
-
Using a sterile loop, pick a heavy inoculum of the test organism from a pure culture and emulsify it in the esculin solution.
-
Incubate at room temperature for 15-30 minutes.[5]
-
Observe the solution under a UV transilluminator in a darkened room.
Interpretation of Results:
-
Positive Result: Loss of fluorescence compared to a negative control, indicating the hydrolysis of esculin to the non-fluorescent esculetin.[5]
-
Negative Result: The solution retains its fluorescence.[4]
Protocol 3: Fluorogenic Microplate Assay for β-Glucosidase Activity
This quantitative assay is ideal for high-throughput screening and measuring enzymatic activity. This protocol uses 4-methylumbelliferyl-β-D-glucuronide (MUG) as the substrate.
Materials:
-
Black, clear-bottom 96-well microplates
-
MUG stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)
-
Microbial cell lysate or culture supernatant containing β-glucosidase
-
Positive control (purified β-glucosidase) and negative control (buffer only)
Procedure:
-
Prepare a working solution of MUG in the assay buffer to the desired final concentration (e.g., 100 µM).
-
In a 96-well microplate, add a specific volume of the sample (e.g., 20 µL of cell lysate) to each well.
-
To initiate the reaction, add the MUG working solution to each well (e.g., 180 µL).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation time may need to be optimized based on the enzyme activity.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
The rate of increase in fluorescence is proportional to the β-glucosidase activity in the sample. A standard curve using 4-methylumbelliferone can be used to quantify the amount of product formed.
Interpretation of Results:
-
An increase in fluorescence over time indicates β-glucosidase activity. The activity can be quantified by comparing the rate of fluorescence change to a standard curve.
References
- 1. flabslis.com [flabslis.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. microbenotes.com [microbenotes.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Rapid spot test for the determination of esculin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorogenic assay for rapid detection of Escherichia coli in food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and characterization of micro-organisms linked to unsealed drugs sold in Ihiagwa community, Owerri, Imo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. medicallabnotes.com [medicallabnotes.com]
- 11. assets.fishersci.com [assets.fishersci.com]
Formulation of Esculin Sesquihydrate for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of Esculin sesquihydrate, a naturally occurring coumarin glucoside with demonstrated antioxidant and anti-inflammatory properties. The following sections offer comprehensive guidance on solubility, vehicle selection, and administration routes to support preclinical research.
Physicochemical Properties of this compound
This compound is a hydrate form of esculin, a compound derived from the bark of the Chinese ash tree (Fraxinus chinensis)[1][2]. It is recognized for its antioxidant and anti-inflammatory activities, which are primarily mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2[1][2][3][4].
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₉ · 1.5H₂O | [5] |
| Molecular Weight | 367.31 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Oral Bioavailability (in rats) | 0.62% | [7] |
Solubility Data
The solubility of this compound is a critical factor in developing appropriate formulations for in vivo studies. It is slightly soluble in water and more soluble in organic solvents.
| Solvent | Solubility | Reference |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | [8] |
| Ethanol | ~3 mg/mL | [8] |
| Dimethylformamide (DMF) | ~25 mg/mL | [8] |
Recommended In Vivo Formulation Protocols
The low aqueous solubility of this compound necessitates the use of co-solvents and vehicles to achieve appropriate concentrations for in vivo administration. Below are established protocols for preparing injectable and oral formulations.
Protocol 1: Injectable Formulation (Intraperitoneal, Intravenous)
This protocol utilizes a combination of DMSO, PEG300, and Tween-80 to create a clear and stable solution suitable for injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle heating or sonication can aid dissolution.
-
Prepare the vehicle: In a separate sterile tube, prepare the vehicle by mixing the following components in the specified ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare the final dosing solution: Add the this compound stock solution to the prepared vehicle to achieve the desired final concentration. For example, to prepare a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL stock solution to 900 µL of the vehicle.
-
Ensure clarity: Vortex the final solution thoroughly to ensure it is clear and homogenous before administration.
Protocol 2: Oral Gavage Formulation
For oral administration, a suspension in a suitable vehicle like corn oil can be prepared.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Prepare the final dosing solution: Add the this compound stock solution to corn oil in a 1:9 ratio (e.g., 100 µL of stock solution to 900 µL of corn oil).
-
Homogenize: Vortex the mixture vigorously to create a uniform suspension immediately before oral gavage.
In Vivo Dosing Recommendations
The following table summarizes reported in vivo dosages of Esculin used in various animal models. Dose-response studies are recommended to determine the optimal dose for a specific experimental model and endpoint.
| Animal Model | Condition | Route of Administration | Dosage | Reference |
| Mice | LPS-induced acute lung injury | Intragastric | 5, 10, 20 mg/kg | [9] |
| Rats | Xylene-induced ear edema | Intraperitoneal | 5, 10, 20 mg/kg | [4] |
| Mice | Streptozotocin-induced diabetes | Oral | 20 mg/kg/day | [3] |
| Rats | Adjuvant-induced arthritis | Oral | 10, 20, 40 mg/kg | [4] |
| Mice | LPS-induced acute kidney injury | Intraperitoneal | 25, 50, 100 mg/kg | [4] |
Key Signaling Pathways Modulated by Esculin
Esculin exerts its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling Pathway
Esculin has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][10]
Antioxidant Signaling Pathway
Esculin's antioxidant effects are associated with the activation of the Nrf2 signaling pathway, which upregulates the expression of various antioxidant enzymes.
Experimental Workflow for In Vivo Studies
A typical workflow for conducting in vivo studies with this compound is outlined below.
Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should adhere to all institutional and national guidelines for animal care and use. It is recommended to perform small-scale pilot studies to validate the formulation and determine the optimal dosage for your specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C30H38O21 | CID 131675424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 66778-17-4 CAS | AESCULIN | Carbohydrates | Article No. 00760 [lobachemie.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Esculin exhibited anti-inflammatory activities in vivo and regulated TNF-α and IL-6 production in LPS-stimulated mouse peritoneal macrophages in vitro through MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Esculin sesquihydrate solubility issues in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with esculin sesquihydrate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid with varied solubility. It is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[1] Its solubility in aqueous solutions is limited and influenced by factors such as pH, temperature, and buffer composition. It is described as soluble in hot water and slightly soluble in cold water.[2][3]
Q2: What are the reported solubility values for this compound in common solvents and buffers?
A2: Quantitative solubility data is summarized in the table below. It's important to note that solubility can vary between batches and is dependent on the exact experimental conditions.
| Solvent/Buffer | pH | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | N/A | Not Specified | ~16 mg/mL[1] |
| Dimethylformamide (DMF) | N/A | Not Specified | ~25 mg/mL[1] |
| Ethanol | N/A | Not Specified | ~3 mg/mL[1] |
| Methanol | N/A | Hot | 50 mg/mL[2][4] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~5 mg/mL[1][5] |
| Ethanol/Acetate Buffer (0.1 M) | 5.0 | Not Specified | 7 mg/mL[6] |
Q3: How stable are aqueous solutions of this compound?
A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh solutions for daily use.[1][5] If storage is necessary, stock solutions prepared in anhydrous organic solvents like DMSO can be stored at -20°C for several months.[7]
Troubleshooting Guide
Q4: My this compound is not dissolving in my aqueous buffer at room temperature. What can I do?
A4: If you are encountering poor solubility, consider the following steps:
-
Gentle Warming: Try warming the solution to 37°C. Increased temperature generally enhances the solubility of solids.[7][8][9]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[7]
-
Prepare an Organic Stock: Dissolve the this compound in an organic solvent like DMSO to create a concentrated stock solution first. You can then dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
Q5: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer/cell culture medium. How can I prevent this?
A5: Precipitation upon dilution is a common issue when the aqueous buffer is a poor solvent for the compound. Here are some tips to avoid this:
-
Lower the Final Concentration: The final concentration of esculin in the aqueous solution may be above its solubility limit. Try working with a lower final concentration.
-
Increase the Final Volume of Solvent: When diluting, add the concentrated stock solution to a larger volume of the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Warm the Aqueous Buffer: Warming the buffer before adding the stock solution can help keep the compound in solution.
-
Check for Buffer Incompatibilities: High salt concentrations or specific ions in your buffer could potentially reduce the solubility of esculin. If possible, try a different buffer system.
Q6: My esculin solution has turned a yellow or brownish color. Is this normal?
A6: Esculin solutions can exhibit a yellow-green fluorescence.[2][4] However, a change to a dark brown or black color can indicate hydrolysis of esculin to esculetin, especially in the presence of ferric ions.[3] This is the basis of the bile esculin test in microbiology.[3] If your buffer contains iron salts, this color change may occur. If not, a significant color change could indicate degradation, and it is recommended to prepare a fresh solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers for various assays.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., to make a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of esculin).
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to ensure the compound is completely dissolved. Gentle warming to 37°C can also be applied.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Stored properly, the DMSO stock solution should be stable for several months.[7]
Protocol 2: Preparation of Working Solution for Cell-Based Assays
This protocol describes the dilution of the organic stock solution into cell culture medium for treating cells.
Methodology:
-
Thawing: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Medium Preparation: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.
-
Note: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
-
Application: Mix the final solution well and immediately add it to your cell cultures.
Signaling Pathway Involvement
Esculin has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can inhibit the phosphorylation and activation of key kinases in this pathway, including p38, JNK, and ERK.[1][2]
References
- 1. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Escin induces caspase-dependent apoptosis and autophagy through the ROS/p38 MAPK signalling pathway in human osteosarcoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Revealing the Mechanism of Esculin in Treating Renal Cell Carcinoma Based on Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK activation is required for esculetin-induced inhibition of vascular smooth muscle cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Issues with non-specific binding of esculin in cellular assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with non-specific binding of esculin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is esculin and why is it used in cellular assays?
A: Esculin, a coumarin glucoside found in plants like the horse chestnut, is a fluorescent compound. In cellular assays, it is often used as a fluorescent probe, for example, as an analog for sucrose to study transporter activity in plant cells. In mammalian cells, it is investigated for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its intrinsic fluorescence makes it a useful tool for various imaging-based assays.
Q2: What are the common causes of high background fluorescence and non-specific binding with esculin?
A: High background and non-specific binding in esculin-based cellular assays can stem from several factors:
-
Excessive Esculin Concentration: Using a higher concentration than necessary can lead to increased non-specific binding to cellular components and the extracellular matrix.
-
Suboptimal Incubation Time and Temperature: Prolonged incubation or non-optimal temperatures can promote non-specific uptake and binding.
-
Inadequate Washing: Insufficient washing after incubation fails to remove unbound esculin, contributing to high background.
-
Cellular Autofluorescence: Many cell types exhibit natural fluorescence, which can interfere with the signal from esculin.
-
Media Components: Phenol red and components of fetal bovine serum (FBS) in cell culture media can be fluorescent and contribute to background noise.
-
Plasticware: Standard plastic-bottom plates can have high intrinsic fluorescence compared to glass-bottom or specialized imaging plates.
Q3: How does esculin enter mammalian cells?
A: The precise mechanism of esculin uptake in mammalian cells is not as well-defined as in plant cells, where it is known to be transported by sucrose transporters. In mammalian cells, which generally lack cell surface sucrose transporters, uptake may occur through a combination of mechanisms including:
-
Passive Diffusion: Due to its chemical properties, some level of passive diffusion across the cell membrane may occur.
-
Glucose Transporters (GLUTs): As a glucoside, it is plausible that esculin may be a substrate for certain glucose transporters, although this is not definitively established.
-
Endocytosis: Non-specific fluid-phase endocytosis could also contribute to its cellular uptake.
Understanding the likely uptake mechanism in your specific cell type is key to optimizing your assay and minimizing non-specific binding.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptoms: The entire field of view, including areas without cells, shows a high fluorescent signal, making it difficult to distinguish specific cellular staining.
| Possible Cause | Troubleshooting Steps |
| Esculin concentration is too high. | Titrate the esculin concentration to find the lowest effective concentration that provides a detectable specific signal with minimal background. Start with a range based on published data and perform a dose-response experiment. |
| Inadequate washing. | Increase the number and duration of washing steps after esculin incubation. Use a buffered saline solution like PBS. Ensure complete aspiration of the wash buffer between steps. |
| Autofluorescence from media. | Image cells in a phenol red-free medium or a clear buffered saline solution. This can significantly reduce background fluorescence. |
| Autofluorescence from plasticware. | Use glass-bottom plates or specialized imaging plates with low intrinsic fluorescence. |
| Unbound esculin in the imaging medium. | If possible for your experimental design, replace the esculin-containing medium with fresh, esculin-free medium before imaging. |
Issue 2: Non-Specific Cellular Staining
Symptoms: Cells show diffuse, non-localized fluorescence, or there is bright staining of unintended subcellular compartments.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding to cellular components. | Optimize the blocking step. While typically used in immunofluorescence, a blocking step with a protein-based solution (e.g., BSA or serum) may help reduce non-specific binding of esculin to cellular surfaces. |
| Suboptimal incubation conditions. | Reduce the incubation time and/or temperature. Shorter incubation times can limit non-specific uptake and accumulation. |
| Cell health is compromised. | Ensure cells are healthy and not overly confluent, as stressed or dying cells can exhibit increased and non-specific uptake of fluorescent molecules. |
| Incorrect buffer pH. | The pH of the incubation buffer can influence the charge of both esculin and cellular components, affecting binding. Ensure the buffer pH is appropriate for your cells and the assay. |
Quantitative Data Summary
The following tables provide a summary of reported concentrations and cytotoxic effects of esculin in various cell lines. This data can serve as a starting point for optimizing your experimental conditions.
Table 1: IC50 Values of Esculin in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| 786-O | Renal Cell Carcinoma | 339.9 | 24 | CCK-8 |
| A498 | Renal Cell Carcinoma | 158.0 | 24 | CCK-8 |
| MCF-7 | Breast Cancer | 20.35 | 48 | MTT |
| MDA-MB-231 | Breast Cancer | 22.65 | 48 | MTT |
Data compiled from published studies.[1][2] These values indicate concentrations that inhibit cell viability by 50% and should be considered the upper limit for live-cell imaging studies where maintaining cell health is crucial.
Table 2: Recommended Starting Concentrations for Cellular Assays
| Assay Type | Recommended Starting Concentration Range (µM) | Key Considerations |
| Live-Cell Imaging / Uptake Assays | 1 - 50 | Start at the low end of the range and titrate up. The optimal concentration will be cell-type dependent and should be the lowest concentration that gives a detectable signal without inducing cytotoxicity over the time course of the experiment. |
| Pharmacological Effect Studies | 10 - 200 | The concentration will depend on the specific biological effect being investigated. Refer to published literature for your specific pathway of interest. |
| Cytotoxicity Assays | 10 - 500 | A broad range is necessary to determine the dose-response curve and calculate the IC50. |
Experimental Protocols
Protocol 1: General Esculin Uptake Assay for Adherent Mammalian Cells
This protocol provides a basic framework for assessing esculin uptake and can be adapted for fluorescence microscopy or plate-based assays.
-
Cell Seeding: Seed adherent cells in a suitable format (e.g., 96-well glass-bottom plate) at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Esculin Working Solution: Prepare a stock solution of esculin in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed, phenol red-free cell culture medium or a buffered saline solution (e.g., HBSS). It is recommended to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the esculin working solution. Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Washing: Aspirate the esculin solution and wash the cells 3-5 times with pre-warmed PBS to remove unbound esculin.
-
Imaging/Analysis: Add fresh, pre-warmed, phenol red-free medium or buffered saline to the cells. Proceed with imaging using a fluorescence microscope with appropriate filter sets for esculin (Excitation: ~365 nm, Emission: ~450 nm) or quantify the fluorescence using a plate reader.
Protocol 2: Troubleshooting Non-Specific Binding - A Workflow
This workflow can be used to systematically address issues of high background and non-specific binding.
Caption: Troubleshooting workflow for non-specific esculin binding.
Signaling Pathway Diagrams
Esculin has been shown to modulate several key cellular signaling pathways. Understanding these interactions can provide context for your experimental results.
PI3K/Akt Signaling Pathway
Esculin has been reported to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[3]
Caption: Esculin's inhibitory effect on the PI3K/Akt pathway.
NF-κB Signaling Pathway
Esculin can attenuate the NF-κB signaling pathway, which plays a central role in inflammation.
Caption: Esculin's attenuation of the NF-κB signaling pathway.
MAPK Signaling Pathway
Esculin has been shown to inhibit the activation of the MAPK pathway, which is involved in cellular stress responses and inflammation.
Caption: Esculin's inhibition of the MAPK signaling cascade.
Wnt/β-catenin Signaling Pathway
Esculin can activate the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.[4]
Caption: Esculin's activation of the Wnt/β-catenin signaling pathway.
References
Technical Support Center: Stabilizing Esculin Sesquihydrate Stock Solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Esculin sesquihydrate stock solutions to ensure their stability and efficacy for long-term use in research and development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For high concentration stock solutions, Dimethyl sulfoxide (DMSO) is commonly used.[1][2][3] It is also soluble in ethanol, dimethylformamide (DMF), hot water, and methanol.[1][4][5] The choice of solvent should be compatible with your downstream experimental assays.
Q2: What is the optimal storage temperature for solid this compound?
A2: Solid this compound should be stored at -20°C for long-term stability.[1] It is stable for at least four years under these conditions.[1] Alternatively, it can be stored in a dry, dark place at room temperature (between 15°C and 25°C) for shorter periods.[4][5]
Q3: How should I store this compound stock solutions for long-term use?
A3: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6] Stock solutions prepared in organic solvents like DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[6] Aqueous solutions are not recommended for storage longer than one day.[1]
Q4: Can I store my this compound solution in the refrigerator?
A4: While short-term storage at 2-8°C might be acceptable for some freshly prepared aqueous solutions, it is not recommended for long-term stability.[5] For optimal long-term stability of stock solutions in organic solvents, freezing at -20°C or -80°C is recommended.[6]
Q5: Why did my this compound solution change color or show precipitation after storage?
A5: A change in color or precipitation can indicate degradation or reduced solubility of the compound. This can be caused by several factors including improper storage temperature, exposure to light, pH shifts in the solution, or microbial contamination. Esculin is susceptible to hydrolysis, which can be accelerated by non-optimal pH and temperature.[7]
Troubleshooting Guides
Issue 1: Precipitate formation in the stock solution upon thawing.
-
Possible Cause 1: Concentration exceeds solubility at lower temperatures.
-
Solution: Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a slightly more dilute stock solution.
-
-
Possible Cause 2: Solvent evaporation during storage.
-
Solution: Ensure vials are tightly sealed. Use paraffin film for extra security.
-
-
Possible Cause 3: Degradation of the compound.
-
Solution: Prepare a fresh stock solution. Verify the integrity of the solid compound and the quality of the solvent.
-
Issue 2: Inconsistent experimental results using the same stock solution.
-
Possible Cause 1: Repeated freeze-thaw cycles.
-
Solution: Aliquot the stock solution into single-use volumes immediately after preparation to minimize freeze-thaw cycles.[6]
-
-
Possible Cause 2: Degradation due to improper storage.
-
Solution: Review storage conditions (temperature, light exposure). Prepare a fresh stock solution and store it under the recommended conditions.
-
-
Possible Cause 3: Inaccurate pipetting from a non-homogenous solution.
-
Solution: Ensure the stock solution is completely thawed and vortexed gently before each use to ensure homogeneity.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL[1], 10 mg/mL (with warming)[2] | [1][2] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] |
| Ethanol | ~3 mg/mL | [1] |
| Methanol | 50 mg/mL (hot) | [4][5] |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [8] |
Table 2: Recommended Long-Term Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Maximum Storage Duration | Reference |
| In DMSO or DMF | -20°C | 1 year | [6] |
| In DMSO or DMF | -80°C | 2 years | [6] |
| Aqueous Solution | 2-8°C | Not recommended (max 1 day) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 367.31 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance and pipettes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out 3.67 mg of this compound.
-
Add the weighed solid to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be required.[2]
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualizations
References
- 1. Esculin hydrolysis by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. microbenotes.com [microbenotes.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. Esculin | C15H16O9 | CID 5281417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS:66778-17-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. CAS 66778-17-4: this compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Analysis of Esculin Sesquihydrate
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients is paramount. Esculin sesquihydrate, a coumarin glycoside with various pharmacological activities, requires robust analytical methods for its determination in raw materials and pharmaceutical formulations. This guide provides a comparative overview of various validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of esculin, the active moiety in this compound.
Comparison of Validated HPLC Methods
The following table summarizes the key parameters of different validated HPLC methods that have been successfully employed for the analysis of esculin. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | LiChrospher RP 18 (150 x 4 mm i.d.)[1] | Phenomenex Luna (5 µm, 250 mm x 4.6 mm)[2][3] | Hibar C18 (150 mm x 4.6 mm)[4] | RP C18 column[5][6] |
| Mobile Phase | 1% Acetic acid: Methanol (84:16 v/v)[1] | 43% Methanol[2][3] | Methanol: Water: Glacial Acetic Acid (30:70:0.1 v/v/v)[4] | Gradient elution with 0.075% acetic acid in water (A) and 90% acetonitrile in solvent A (B)[5][6] |
| Flow Rate | 1.0 mL/min[1] | 0.9 mL/min[2][3] | 1.0 mL/min[4] | 1.0 mL/min[5][6] |
| Detection Wavelength | 340 nm[1] | Not Specified | 342 nm[4] | 338 nm[5][6] |
| Linearity Range | 0.02–2 mg/mL[1] | 4–20 μg/mL[2][3] | 0.005–5 µg/mL[4] | 10–1000 ng/mL[5][6] |
| Correlation Coefficient (r²) | 0.9999[1] | 0.9998[2][3] | 0.99[4] | 0.999[6] |
| Limit of Detection (LOD) | Not Specified | 0.82891 μg/mL[2][3] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 2.511 μg/mL[2][3] | 0.025 μg/mL[2] | 10 ng/mL[6][7] |
| Precision (%RSD) | < 2% (Intra-day & Inter-day)[2] | Not Specified | Not Specified | Intra-day: <1.9-2.8%, Inter-day: <3.2-5.5%[6] |
| Accuracy (% Recovery) | Not Specified | 95.46%[2] | Not Specified | 95.7-96.3% at LLOQ[6] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Method 1: Isocratic HPLC-UV for Esculin and Fraxin [1]
-
Chromatographic System: A Pye Unicam PU liquid chromatographic system was used.
-
Column: LiChrospher RP 18 column (150 x 4 mm i.d.) with a LiChrospher RP 18 pre-column (20 x 4 mm i.d.), 5 µm particle size.
-
Mobile Phase: A mixture of 1% acetic acid and methanol in a ratio of 84:16 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 340 nm.
-
Injection Volume: 5 µL.
-
Standard Preparation: Stock solutions of esculin were prepared in methanol at a concentration of approximately 5 mg/mL. Calibration standards were prepared by diluting the stock solution with methanol to concentrations ranging from 0.02 to 2 mg/mL.
Method 2: AQbD-based RP-HPLC Method [2][3]
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 column (5 µm, 250 mm x 4.6 mm).
-
Mobile Phase: 43% methanol in water.
-
Flow Rate: 0.9 mL/min.
-
Detection: UV detection (wavelength not specified).
-
Standard Preparation: Standard solutions of esculin were prepared in the concentration range of 4–20 μg/mL.
-
Internal Standard: Rutin was used as an internal standard.
Method 3: Isocratic HPLC-UV for Esculin Quantification [4]
-
Chromatographic System: Waters HPLC system with a 2487 UV detector.
-
Column: Hibar C18 column (150 mm x 4.6 mm).
-
Mobile Phase: A mixture of methanol, water, and glacial acetic acid in a ratio of 30:70:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 342 nm.
-
Standard Preparation: A primary stock solution of Esculin (1 mg/mL) was prepared in the mobile phase. Working solutions with concentrations ranging from 0.005 to 5 µg/mL were prepared by diluting the stock solution.
-
Internal Standard: Rutin.
Method 4: RP-HPLC-UV for Pharmacokinetic Studies [5][6]
-
Chromatographic System: An HPLC system with UV detection.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution was used with solvent A (0.075% acetic acid in water) and solvent B (90% acetonitrile in solvent A).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 338 nm.
-
Standard Preparation: Calibration curves were constructed over a range of 10–1,000 ng/mL in rat plasma.
-
Internal Standard: Chrysin.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis, as per ICH guidelines.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational comparison of different HPLC methods for the analysis of this compound. The choice of the most suitable method will depend on the specific application, available instrumentation, and the required sensitivity and selectivity. Researchers should perform their own validation studies to ensure the chosen method is fit for its intended purpose.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jchps.com [jchps.com]
- 5. HPLC Determination of Esculin and Esculetin in Rat Plasma for Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide: Esculin Sesquihydrate vs. Anhydrous Esculin for Assay Development
For researchers, scientists, and drug development professionals utilizing esculin in various assays, the choice between its sesquihydrate and anhydrous forms is a critical consideration that can impact experimental accuracy and reproducibility. This guide provides a comprehensive comparison of these two forms, supported by available data and detailed experimental protocols, to aid in making an informed selection for your specific research needs.
Chemical and Physical Properties: A Comparative Overview
The primary difference between esculin sesquihydrate and anhydrous esculin lies in the presence of water molecules within the crystal structure of the former. This seemingly minor difference can influence several key properties relevant to assay performance.
| Property | This compound | Anhydrous Esculin | Significance in Assays |
| Molecular Formula | C₁₅H₁₆O₉ · 1.5H₂O[1] | C₁₅H₁₆O₉[2] | Accurate molar concentration calculations are crucial for quantitative assays. The presence of water of hydration in the sesquihydrate form must be accounted for to ensure precise molarity of stock solutions. |
| Molecular Weight | ~367.31 g/mol [1] | ~340.28 g/mol [2] | Directly impacts the mass of compound required to achieve a specific molar concentration. |
| Appearance | White to off-white crystalline powder[3] | White to off-white solid[2] | Both forms are visually similar. |
| Solubility | Slightly soluble in water[2][4]; Soluble in hot methanol[2], ethanol, DMSO, and dimethylformamide[5]. | Moderately soluble in water[6]; Soluble in methanol and DMSO[7]. | The hydrate form is noted to be soluble in water[3]. Solubility is a key factor for preparing stock solutions and ensuring homogeneity in assay mixtures. Differences in solubility kinetics may exist but are not well-documented in comparative studies. |
| Stability | Hygroscopic; air and light sensitive[2][4]. | Hygroscopic[2]. | The hygroscopic nature of both forms necessitates careful storage in a desiccated environment to prevent absorption of atmospheric moisture, which can alter the actual concentration of the compound. The sesquihydrate is inherently hydrated, which might offer some stability against further significant water absorption compared to the fully anhydrous form. |
| Purity | Typically available at ≥98% purity[5][8]. | Typically available at ≥98% purity[9]. | High purity is essential for minimizing interference from contaminants in sensitive assays. |
Performance in Assays: The Esculin Hydrolysis Test
Esculin is widely used in microbiology in the esculin hydrolysis test to differentiate between various bacterial species, particularly within the genera Enterococcus and Streptococcus.[10][11] The principle of this assay is the enzymatic cleavage of the β-glucosidic bond in esculin by the bacterial enzyme β-glucosidase (esculinase).[10]
This hydrolysis yields two products: glucose and esculetin. In the presence of a ferric citrate indicator in the growth medium, the esculetin chelates with the ferric ions (Fe³⁺) to produce a dark brown or black precipitate, providing a clear visual confirmation of a positive result.[11][12][13]
Experimental Workflow: Esculin Hydrolysis Test
Caption: Workflow of the Bile Esculin Hydrolysis Test.
Detailed Experimental Protocols
Preparation of Bile Esculin Agar
Objective: To prepare a selective and differential medium for the identification of bacteria capable of hydrolyzing esculin in the presence of bile.
Materials:
-
Beef extract
-
Enzymatic digest of gelatin
-
Esculin (sesquihydrate or anhydrous, with molecular weight correction)
-
Oxgall (bile salts)
-
Ferric ammonium citrate
-
Agar
-
Distilled or deionized water
-
Autoclave
-
Sterile test tubes
Procedure:
-
Suspend the following in 1 liter of distilled water:
-
Beef extract: 11 g
-
Enzymatic digest of gelatin: 34.5 g
-
Esculin: 1 g (adjust weight if using a different form to maintain molar equivalence)
-
Oxgall: 2 g (for 4% bile, use 40g of oxgall)
-
Ferric ammonium citrate: 0.5 g
-
Agar: 15 g[11]
-
-
Heat the mixture to boiling to dissolve all components completely.
-
Dispense the medium into test tubes.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the tubes to cool in a slanted position to form agar slants.
Bacterial Inoculation and Incubation
Objective: To inoculate the prepared medium with a pure bacterial culture and incubate under appropriate conditions.
Procedure:
-
Using a sterile inoculating needle or loop, pick a well-isolated colony from an 18-24 hour culture.[12]
-
Inoculate the surface of the bile esculin agar slant by making a streak along the surface.[14]
-
Incubate the tubes aerobically at 35-37°C for 24 to 48 hours.[11][13] The cap of the test tube should be left loose to ensure adequate aeration.[12]
Interpretation of Results
Objective: To determine the ability of the bacterium to hydrolyze esculin.
Procedure:
-
Observe the agar slant for bacterial growth and any change in the color of the medium.
-
Positive Result: The presence of growth accompanied by the blackening of more than half of the agar slant indicates a positive test for esculin hydrolysis.[11][12]
-
Negative Result: The presence of growth without any blackening of the medium, or no growth at all, indicates a negative result.[12]
Signaling Pathway: Esculin Hydrolysis and Detection
Caption: Biochemical pathway of esculin hydrolysis and detection.
Conclusion and Recommendations
Both this compound and anhydrous esculin are suitable for use in assays, with the primary practical difference being the need to account for the water of hydration in the sesquihydrate form when preparing solutions of a specific molarity.
-
For qualitative assays , such as the standard esculin hydrolysis test in microbiology, This compound is widely used and is a reliable choice.
-
For quantitative biochemical or pharmacological assays where precise molar concentrations are critical, either form can be used, but it is imperative to use the correct molecular weight for calculations. The anhydrous form may be slightly more straightforward in this regard, as it eliminates the need to account for water content. However, its hygroscopic nature demands rigorous handling and storage procedures to prevent hydration.
Ultimately, the choice between this compound and anhydrous esculin should be based on the specific requirements of the assay, with careful attention to accurate stock solution preparation and appropriate storage conditions to ensure reliable and reproducible results.
References
- 1. scbt.com [scbt.com]
- 2. ESCULIN | 66778-17-4 [chemicalbook.com]
- 3. CAS 66778-17-4: this compound | CymitQuimica [cymitquimica.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Esculin CAS#: 531-75-9 [amp.chemicalbook.com]
- 7. Esculin - LKT Labs [lktlabs.com]
- 8. This compound | CAS:66778-17-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Esculin Hydrate CAS 531-75-9, Analytical Standard at Best Price [nacchemical.com]
- 10. microbenotes.com [microbenotes.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. microbenotes.com [microbenotes.com]
- 13. youtube.com [youtube.com]
- 14. vumicro.com [vumicro.com]
Esculin vs. Esculetin: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esculin and its aglycone metabolite, esculetin, are coumarin compounds predominantly found in the bark of Fraxinus species.[1] Both molecules have garnered significant interest in the scientific community due to their wide array of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] Esculin is the 6-β-glucoside of esculetin.[5] This structural difference, the presence of a glucose moiety in esculin, significantly influences their bioavailability and, consequently, their biological activity. This guide provides a comparative analysis of the biological activities of esculin and esculetin, supported by experimental data, to aid researchers in their potential therapeutic applications.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of esculin and esculetin.
Table 1: Comparative Antioxidant Activity
| Assay/Model | Esculin | Esculetin | Reference |
| In Vitro Assays | |||
| DPPH Radical Scavenging (SC50/EC50) | 0.141 µM | 14.68 µM - 40 µM | [1][6] |
| O2•− Radical Scavenging (SC50) | 69.27 µg/ml | - | [1] |
| NO• Radical Scavenging (SC50) | 8.56 µg/ml | - | [1] |
| ABTS Radical Scavenging (IC50) | - | 2.53 ± 0.26 µM | [7] |
| Cell-Based Assays | |||
| ROS Reduction (linoleic acid hydroperoxide-induced HUVECs) | Effective at 20-100 µM | - | [1] |
| ROS Reduction (TBHP-induced HepG2 cells) | - | Effective at 12.5 µM (8.9% reduction) | [8] |
| Nrf2 Signaling Pathway Activation (Keap1-Nrf2 interaction disruption) | Effective at 50-200 µmol/l | Activates Nrf2 pathway | [1] |
| In Vivo Models | |||
| Increased Antioxidant Enzymes (GPx, SOD, CAT in diabetic mice) | 10-50 mg/kg | - | [1] |
| Increased Antioxidant Enzymes (SOD, GR, CAT in nephrotoxicity mice) | 150 mg/kg | - | [1] |
| Reduced MDA levels (myocardial ischemia-reperfusion rats) | - | 20-40 mg/kg | [1] |
| Restored Antioxidant Enzymes (CAT, SOD, GPx, GSH in stressed rats) | - | 25 mg/kg | [1] |
Table 2: Comparative Anti-inflammatory Activity
| Assay/Model | Esculin | Esculetin | Reference |
| In Vitro Assays | |||
| Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | - | IC50: 34 µM (in IL-1β stimulated hepatocytes) | [1] |
| Inhibition of TNF-α, IL-1β, IL-6 (LPS-stimulated RAW 264.7 cells) | Reduces levels at 300-500 µM | Reduces levels at 1-10 µg/ml | [1] |
| Inhibition of 5-lipoxygenase | - | IC50: 6.6 µM | [1] |
| Inhibition of soybean 15-lipoxygenase | - | 40.50% inhibition at 28.1 µM | [1] |
| In Vivo Models | |||
| Xylene-induced ear edema (mice) | Effective at 5-20 mg/kg | - | [1][9] |
| Carrageenan-induced paw edema (rats) | Attenuated | - | [9] |
| Adjuvant-induced arthritis (rats) | Reduces TNF-α, IL-1β, IL-6 at 10-40 mg/kg | - | [1] |
| LPS-induced sepsis (mice) | Reduces TNF-α, IL-6 at 30 mg/kg | - | [1] |
| LPS-induced acute lung injury (mice) | - | Reduces TNF-α, IL-1β, IL-6 at 20 and 40 mg/kg | [5] |
Table 3: Comparative Anticancer Activity (Cytotoxicity)
| Cell Line | Esculin (IC50) | Esculetin (IC50) | Reference |
| Breast Cancer | |||
| MCF-7 | 20.35 µM | - | [10] |
| MDA-MB-231 | 22.65 µM | - | [10] |
| Leukemia | |||
| HL-60 | - | 20 µM | [11] |
| Hepatocellular Carcinoma | |||
| SMMC-7721 | - | 2.24 mM | [12] |
| Laryngeal Carcinoma | |||
| Hep-2, TU-212, M4e | - | 1.96–12.88 µM | [13] |
| Cervical Cancer | |||
| HeLa | - | 37.8 µM | [13] |
| Prostate Cancer | |||
| PC-3 | Effective at 100 or 250 μM | - | [14] |
| Malignant Melanoma | |||
| FM55P, A375, FM55M2, SK-MEL28 | - | 18.20 ± 2.93 to 120.64 ± 30.39 μM | [13] |
Signaling Pathways and Mechanisms of Action
Both esculin and esculetin exert their biological effects by modulating key cellular signaling pathways. Their antioxidant effects are largely attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of various antioxidant enzymes.[1][2] Their anti-inflammatory actions are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1][3][15]
Nrf2 Signaling Pathway in Antioxidant Response
Caption: Activation of the Nrf2 pathway by esculin and esculetin.
NF-κB and MAPK Signaling Pathways in Inflammation
Caption: Inhibition of NF-κB and MAPK pathways by esculin and esculetin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (esculin or esculetin) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution, and a blank group with the solvent only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The SC50 or EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Culture:
-
Culture the desired cancer cell line in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (esculin or esculetin) for a specified period (e.g., 24, 48, or 72 hours).
-
Include a control group with vehicle-treated cells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[10]
-
Carrageenan-Induced Paw Edema in Rats
This is an in vivo model to evaluate the anti-inflammatory activity of a compound.
-
Animal Model:
-
Use adult male or female rats of a specific strain (e.g., Wistar or Sprague-Dawley).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Experimental Procedure:
-
Administer the test compound (esculin) or vehicle (control) orally or intraperitoneally at a specific dose.
-
After a predetermined time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100 where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.
-
A significant reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory activity.[9]
-
Comparative Bioavailability and Pharmacokinetics
A significant difference between esculin and esculetin lies in their oral bioavailability. Esculetin, the aglycone, has a considerably higher oral bioavailability (approximately 19%) compared to its glycoside form, esculin (only 0.62%).[5][16] This is likely due to the hydrophilic nature of the glucose moiety in esculin, which hinders its absorption across the intestinal membrane.[2] Following oral administration, esculin can be hydrolyzed by intestinal microflora to release esculetin, which is then absorbed.[5]
Pharmacokinetic studies in rats after oral administration of 120 mg/kg showed a mean Cmax of 340.3 ng/mL for esculin and 316.5 ng/mL for esculetin.[17] However, the Tmax was significantly different, with esculin reaching its peak concentration much later than esculetin.[18]
Discussion and Conclusion
Both esculin and esculetin demonstrate a broad spectrum of promising biological activities.
-
Antioxidant Activity: While both compounds are effective antioxidants, in vitro studies suggest that esculin may have more potent direct free radical scavenging activity for certain radicals like DPPH.[1] However, both activate the protective Nrf2 pathway.[1]
-
Anti-inflammatory Activity: Both compounds exhibit potent anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways.[1][15] Esculetin has been more extensively studied in vitro for its inhibitory effects on inflammatory mediators and enzymes.[1] In vivo, both have shown efficacy in various models of inflammation.[1][5][9]
-
Anticancer Activity: Esculetin has been more widely investigated for its anticancer properties and has shown cytotoxicity against a broader range of cancer cell lines.[13][19] The anticancer mechanisms of esculetin are multifaceted, including the induction of apoptosis and cell cycle arrest.[11][12][20] Esculin has also demonstrated cytotoxic effects, particularly against breast cancer cells.[10]
The key differentiator between esculin and esculetin is their bioavailability. The significantly higher oral bioavailability of esculetin suggests it may be more readily available to exert its systemic effects after oral administration.[5][16] However, esculin could act as a prodrug, being converted to the more active esculetin in the gut.
References
- 1. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activities of esculin and esculetin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. puntoq.ull.es [puntoq.ull.es]
- 5. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Esculetin as a Bifunctional Antioxidant Prevents and Counteracts the Oxidative Stress and Neuronal Death Induced by Amyloid Protein in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Hepatoprotective Effects of Esculetin and Its Derivatives Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Esculin exhibited anti-inflammatory activities in vivo and regulated TNF-α and IL-6 production in LPS-stimulated mouse peritoneal macrophages in vitro through MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. entomoljournal.com [entomoljournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. lahore.comsats.edu.pk [lahore.comsats.edu.pk]
- 18. researchgate.net [researchgate.net]
- 19. Esculetin unveiled: Decoding its anti‐tumor potential through molecular mechanisms—A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Bile Esculin Test vs. Molecular Methods for Bacterial Identification
For researchers, scientists, and drug development professionals navigating the landscape of bacterial identification, the choice between traditional biochemical assays and modern molecular techniques is a critical one. This guide provides an objective comparison of the bile esculin test and 16S rRNA sequencing, offering a clear perspective on their respective accuracies, workflows, and applications, supported by experimental data.
The accurate identification of bacterial species is a cornerstone of microbiology, with profound implications for clinical diagnostics, pharmaceutical research, and public health. For decades, the bile esculin test has been a staple in laboratories for the presumptive identification of Enterococcus species and group D streptococci. However, the advent of molecular methods, such as 16S rRNA gene sequencing, has introduced a new "gold standard" in bacterial identification, prompting a re-evaluation of traditional approaches.[1][2] This guide delves into a detailed comparison of these two methods, presenting quantitative data, experimental protocols, and visual workflows to aid in informed decision-making.
Performance Metrics: A Quantitative Look at Accuracy
The efficacy of any identification method hinges on its ability to correctly classify organisms. Key metrics in this evaluation are sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV). While 16S rRNA sequencing is widely regarded as the definitive standard for bacterial identification due to its high accuracy, specific quantitative performance metrics are not typically reported in the same way as for diagnostic tests, as it is considered a direct identification method.[1][2] However, studies comparing phenotypic methods to molecular standards provide valuable insights.
A study evaluating the bile esculin test for differentiating enterococci and group D streptococci from non-group D viridans group streptococci found that under optimal conditions—using a 40% bile concentration, a standardized inoculum, and a 24-hour incubation—the test demonstrated high sensitivity and specificity.[3][4][5] Another study compared a panel of in-house biochemical tests, including the bile esculin test, against the automated Vitek 2 system for the identification of Enterococcus species. The combined biochemical testing showed perfect sensitivity but a lower specificity, indicating a higher rate of false positives.[6]
| Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Source |
| Bile Esculin Test * | >99% | 97% | Not Reported | Not Reported | [3][4][5] |
| In-house Biochemical Testing | 100% | 68.75% | 97.58% | 100% | [6] |
| 16S rRNA Sequencing | Considered the "gold standard" with very high accuracy for species-level identification.[1][2] |
*Data for the differentiation of enterococci and group D streptococci from non-group D viridans group streptococci under optimal conditions. *Includes bile esculin, 6.5% NaCl, and 1% arabinose tests compared against the Vitek 2 automated system.
Experimental Workflows: A Visual Guide
To better understand the practical application of each method, the following diagrams illustrate their respective experimental workflows.
Caption: Workflow of the Bile Esculin Test.
Caption: Workflow of 16S rRNA Gene Sequencing.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. Below are detailed protocols for the bile esculin test and 16S rRNA sequencing.
Bile Esculin Test Protocol
The bile esculin test is a differential medium that tests the ability of an organism to hydrolyze esculin in the presence of bile.[7]
Principle: Organisms that are tolerant to bile and can hydrolyze esculin will break it down into esculetin and glucose.[8] Esculetin reacts with ferric citrate in the medium to form a dark brown or black phenolic iron complex, indicating a positive result.[8]
Materials:
-
Bile esculin agar slants
-
Sterile inoculating loop or needle
-
Bacterial culture (18-24 hours old)
-
Incubator at 35-37°C
Procedure:
-
Using a sterile inoculating loop, pick a well-isolated colony from an 18- to 24-hour culture.
-
Inoculate the surface of the bile esculin agar slant by streaking in a zig-zag pattern.
-
Incubate the tube at 35-37°C for 24 to 48 hours.
-
Observe for a color change in the medium.
Interpretation of Results:
-
Positive: Blackening of more than half of the medium in the slant indicates that the organism has hydrolyzed esculin.[8]
-
Negative: No blackening of the medium, although growth may be present.
Limitations: It is important to note that some other organisms besides enterococci and group D streptococci can give a positive result.[9] Furthermore, the accuracy of the test can be affected by the concentration of bile and the size of the inoculum.[3][9]
16S rRNA Gene Sequencing Protocol
16S rRNA gene sequencing is a molecular method used for the identification and classification of bacteria and archaea.
Principle: The 16S rRNA gene is present in all bacteria and contains conserved regions, useful for designing universal PCR primers, and hypervariable regions that are unique to different species. By sequencing this gene and comparing it to a database of known sequences, a bacterial isolate can be identified.
Materials:
-
Bacterial culture
-
DNA extraction kit
-
PCR reagents (primers, polymerase, dNTPs, buffer)
-
Thermocycler
-
DNA sequencing equipment and reagents
-
Bioinformatics software and sequence database
Procedure:
-
DNA Extraction: Genomic DNA is extracted from the bacterial culture using a commercial kit or a standard in-house protocol.
-
PCR Amplification: The 16S rRNA gene is amplified from the extracted DNA using universal primers that target the conserved regions of the gene. The PCR reaction is carried out in a thermocycler.
-
PCR Product Purification: The amplified PCR product is purified to remove primers, dNTPs, and other components of the PCR mixture.
-
Sequencing: The purified PCR product is sequenced using a DNA sequencer.
-
Data Analysis: The resulting DNA sequence is compared to a public or private database of 16S rRNA gene sequences (e.g., GenBank, RDP) using bioinformatics tools like BLAST.
-
Identification: The bacterial species is identified based on the highest sequence similarity to a known reference sequence in the database.
Conclusion: Choosing the Right Tool for the Job
The bile esculin test remains a rapid, low-cost, and valuable tool for the presumptive identification of Enterococcus and group D streptococci, particularly in resource-limited settings.[6][8] Its high sensitivity makes it an effective screening test.[3][4][5] However, its specificity can be a limitation, and confirmatory tests are often necessary.[6]
In contrast, 16S rRNA sequencing offers unparalleled accuracy and is considered the gold standard for bacterial identification, capable of distinguishing between closely related species.[1][2] While it is more time-consuming and expensive than the bile esculin test, its precision is indispensable for research, drug development, and clinical situations where definitive identification is crucial. Ultimately, the choice between these methods will depend on the specific requirements of the study, the available resources, and the level of accuracy needed. For speciation to an accuracy of 90% or better, 16S rRNA sequencing or comprehensive conventional biochemical testing is recommended.[2]
References
- 1. journals.asm.org [journals.asm.org]
- 2. ochealthinfo.com [ochealthinfo.com]
- 3. Bile-Esculin Test for Presumptive Identification of Enterococci and Streptococci: Effects of Bile Concentration, Inoculation Technique, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile-esculin test for presumptive identification of enterococci and streptococci: effects of bile concentration, inoculation technique, and incubation time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pafmj.org [pafmj.org]
- 7. flabslis.com [flabslis.com]
- 8. Bile-Esculin test for Enterococcus species • Microbe Online [microbeonline.com]
- 9. microbenotes.com [microbenotes.com]
Esculinase Cross-Reactivity: A Comparative Guide to Glycosidic Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of esculinase, a β-glucosidase, with its primary substrate, esculin, and other glycosidic compounds. By presenting key experimental data, detailed protocols, and visual representations of enzymatic pathways, this document serves as a valuable resource for understanding the substrate specificity and potential cross-reactivity of this enzyme. Such knowledge is crucial for the development of targeted diagnostic assays and therapeutic agents.
Data Presentation: Comparative Enzyme Kinetics
Esculinase, while most notably associated with the hydrolysis of esculin, exhibits activity towards other glycosidic compounds. The efficiency of this catalysis is best understood by examining the enzyme's kinetic parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.[1] The following table summarizes the kinetic parameters of β-glucosidases from various sources with different substrates, offering a comparative view of their substrate preferences. It is important to note that kinetic parameters are highly dependent on the specific enzyme source and experimental conditions.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Reference |
| Penicillium simplicissimum H-11 | Salicin | 14.88 (mg/ml) | 0.364 (mg/ml/min) | [2] |
| Aspergillus niger (Novozymes SP188) | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 0.57 | - | [1] |
| Trichoderma reesei (BGL1) | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 0.38 | - | [1] |
| Bacillus altitudinis JYY-02 (recombinant) | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 0.332 | 19.194 | [3] |
| Fungal β-glucosidase I | Cellobiose | 2.10 | - | [4] |
| Fungal β-glucosidase II | Cellobiose | 11.1 | - | [4] |
| Fungal β-glucosidase I | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 0.182 | - | [4] |
| Fungal β-glucosidase II | p-Nitrophenyl-β-D-glucopyranoside (pNPG) | 0.135 | - | [4] |
Note: Direct comparison of Vₘₐₓ values can be challenging due to variations in reporting units and experimental setups. The data presented here is for comparative purposes to illustrate the range of substrate affinities.
Experimental Protocols: Assessing Esculinase Activity
A common method for quantifying β-glucosidase activity, including that of esculinase, is through a spectrophotometric assay using a chromogenic substrate like p-Nitrophenyl-β-D-glucopyranoside (pNPG). The hydrolysis of pNPG by the enzyme releases p-nitrophenol, a yellow-colored product that can be measured at 405 nm.[5][6]
Spectrophotometric Assay for β-Glucosidase Activity
1. Reagent Preparation:
- Assay Buffer: 50 mM Sodium Acetate Buffer (pH 5.0).
- Substrate Solution: 10 mM p-Nitrophenyl-β-D-glucopyranoside (pNPG) in assay buffer.
- Stopping Solution: 0.4 M NaOH-Glycine Buffer (pH 10.8).
- Enzyme Solution: A purified or partially purified preparation of esculinase of known concentration.
2. Assay Procedure:
- Prepare a reaction mixture containing 25 µl of the enzyme solution and 50 µl of the assay buffer in a microcentrifuge tube.
- Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for 5 minutes.
- Initiate the reaction by adding 25 µl of the 10 mM pNPG substrate solution to the reaction mixture.
- Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
- Terminate the reaction by adding 100 µl of the stopping solution.
- Measure the absorbance of the resulting solution at 405 nm using a spectrophotometer or microplate reader.
- Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product released.
3. Calculation of Enzyme Activity:
- One unit (U) of β-glucosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[5] The activity can be calculated using the following formula: Activity (U/ml) = (Absorbance of sample - Absorbance of blank) / (Molar extinction coefficient of p-nitrophenol * path length * reaction time * enzyme volume)
Mandatory Visualization
The following diagrams illustrate the enzymatic action of esculinase and the concept of substrate specificity.
Caption: Enzymatic hydrolysis of various glycosidic compounds by esculinase.
Caption: Spectrophotometric assay workflow for measuring esculinase activity.
References
- 1. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. abcam.cn [abcam.cn]
A Comparative Performance Analysis of Commercial Bile Esculin Agar Formulations
For Researchers, Scientists, and Drug Development Professionals
Bile Esculin Agar (BEA) is a crucial selective and differential medium used in microbiology for the presumptive identification of enterococci and group D streptococci.[1][2] The principle of BEA lies in the ability of these bacteria to hydrolyze esculin in the presence of bile, a trait not shared by most other streptococci.[1][3] This hydrolysis results in the formation of esculetin, which reacts with ferric citrate in the medium to produce a characteristic black or dark brown precipitate.[1][3] The selectivity of the medium is achieved through the incorporation of bile salts, typically oxgall, which inhibits the growth of many other Gram-positive bacteria.[1][4]
This guide provides a comparative overview of the performance of different commercial bile esculin agar formulations, supported by experimental data from published studies. It aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate formulation for their specific needs, whether for routine diagnostics, quality control, or research applications.
Performance Comparison of Commercial Formulations
The performance of bile esculin agar can be influenced by several factors, most notably the concentration of bile salts (oxgall). A key study compared the performance of BEA formulations from two major commercial sources, Becton Dickinson (BD) and Remel, with varying concentrations of oxgall.
Key Performance Metrics: Sensitivity and Specificity
A study evaluating BEA formulations with 2% and 4% oxgall demonstrated that a higher bile concentration significantly improves the specificity of the test by inhibiting non-target organisms. The optimal performance, with a sensitivity of over 99% and a specificity of 97%, was achieved with a 40% bile concentration (equivalent to 4% oxgall), a standardized inoculum, and a 24-hour incubation period.[5]
The following table summarizes the false-positive rates observed with different BEA formulations and incubation times when tested against 110 non-group D viridans group streptococcal strains.
| Oxgall Concentration | Manufacturer | Inoculum | Incubation Time (hours) | False-Positive Rate (%) |
| 2% | Becton Dickinson | Standardized | 24 | 12 |
| 2% | Becton Dickinson | Standardized | 48 | 25 |
| 4% | Remel | Standardized | 24 | 3 |
| 4% | Remel | Standardized | 48 | 13 |
| 2% | Becton Dickinson | Non-standardized | 24 | 15 |
| 2% | Becton Dickinson | Non-standardized | 48 | 30 |
| 4% | Remel | Non-standardized | 24 | 6 |
| 4% | Remel | Non-standardized | 48 | 19 |
Data sourced from a study on the effects of bile concentration, inoculation technique, and incubation time.
Comparison with Chromogenic Media for VRE Detection
In the context of detecting vancomycin-resistant enterococci (VRE), specialized BEA formulations containing vancomycin are often used. A comparative study evaluated the performance of a novel chromogenic agar, Spectra VRE (Remel), against Bile Esculin Azide Agar with vancomycin (BEAV; Remel) and Campylobacter agar (CAMPY; Remel).
The results indicated that the chromogenic medium and Campylobacter agar were significantly more sensitive at 24 hours than the bile esculin azide agar formulation for the detection of VRE in fecal samples.
| Medium | Manufacturer | Sensitivity (24h) | Specificity (24h) |
| Spectra VRE chromogenic agar | Remel | 98% | 95% |
| Bile Esculin Azide with vancomycin (BEAV) | Remel | 86% | 92% |
| Campylobacter agar (CAMPY) | Remel | 96.5% | 92% |
Data from a comparative study on the detection of vancomycin-resistant enterococci in fecal samples.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results when evaluating the performance of different culture media.
Protocol for Comparative Evaluation of Bile Esculin Agar Formulations
This protocol is based on the methodology described in the comparative study of BEA with different oxgall concentrations.
1. Bacterial Strains:
-
A panel of well-characterized bacterial strains should be used, including:
-
Target organisms: Enterococcus faecalis (e.g., ATCC 29212), Enterococcus faecium, and Streptococcus bovis (Group D streptococci).
-
Non-target organisms to assess selectivity: A variety of non-group D viridans group streptococci, Staphylococcus aureus, and Gram-negative bacilli like Escherichia coli.
-
2. Inoculum Preparation:
-
Standardized Inoculum: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Non-standardized Inoculum: A loopful of colonies is picked directly from a fresh culture plate.
3. Inoculation and Incubation:
-
Inoculate the BEA plates or slants with the prepared bacterial suspension.
-
Incubate the plates aerobically at 35-37°C for 24 to 48 hours.
4. Interpretation of Results:
-
Positive Result: Growth of the organism accompanied by a blackening of the agar, indicating esculin hydrolysis.
-
Negative Result: No growth or growth without blackening of the agar.
-
Selectivity: Assess the degree of inhibition of non-target organisms.
5. Data Analysis:
-
Calculate the sensitivity and specificity of each BEA formulation for the identification of the target organisms.
-
Sensitivity (%) = (True Positives / (True Positives + False Negatives)) x 100
-
Specificity (%) = (True Negatives / (True Negatives + False Positives)) x 100
-
Visualizing the Bile Esculin Hydrolysis Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the biochemical pathway of esculin hydrolysis and a typical experimental workflow for comparing BEA formulations.
Caption: Biochemical pathway of esculin hydrolysis by bacteria in Bile Esculin Agar.
Caption: Experimental workflow for the comparative evaluation of commercial BEA formulations.
Conclusion and Recommendations
The available data indicates that the concentration of bile salts is a critical factor in the performance of commercial bile esculin agar formulations. Formulations with 4% oxgall, such as the one from Remel evaluated in the cited study, demonstrate higher specificity in differentiating enterococci and group D streptococci from other viridans group streptococci.
For the specific application of VRE screening, chromogenic agars may offer superior sensitivity compared to traditional bile esculin azide agar with vancomycin.
It is important to note that direct, head-to-head comparative studies evaluating a wider range of commercial BEA formulations (e.g., from Hardy Diagnostics, Thermo Fisher Scientific) are limited in the publicly available literature. Therefore, it is recommended that laboratories perform their own internal validation and verification studies to determine the most suitable BEA formulation for their specific applications and microbial populations of interest. When doing so, adherence to a standardized protocol, including the use of well-characterized control strains and a standardized inoculum, is essential for obtaining reliable and comparable results.
References
- 1. Bile esculin agar - Wikipedia [en.wikipedia.org]
- 2. Bile Esculin Agar (BEA) [hardydiagnostics.com]
- 3. Bile esculin agar [bionity.com]
- 4. dalynn.com [dalynn.com]
- 5. Bile-Esculin Test for Presumptive Identification of Enterococci and Streptococci: Effects of Bile Concentration, Inoculation Technique, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of the Esculin Hydrolysis Test: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different methodologies for the esculin hydrolysis test, a crucial biochemical assay for the differentiation of various bacterial species. The data presented is synthesized from multiple studies to offer insights into the performance and reproducibility of these methods, simulating an inter-laboratory validation framework.
Introduction
The esculin hydrolysis test is a qualitative assay used to determine the ability of a microorganism to hydrolyze the glycoside esculin into esculetin and glucose.[1] This capability is a key characteristic for the presumptive identification of several medically important bacteria, including Enterococcus species, Group D streptococci, Listeria species, and certain members of the Enterobacteriaceae family.[1][2] The test's utility is enhanced by the incorporation of bile salts, which inhibits the growth of most gram-positive bacteria except for enterococci and Group D streptococci.[2][3]
This guide compares the performance of the conventional bile esculin agar test with rapid alternative methods, providing quantitative data on their sensitivity, specificity, and correlation.
Performance Data Summary
The following tables summarize the performance characteristics of different esculin hydrolysis test methods based on published studies. This data is essential for laboratories to select the most appropriate method based on their specific needs for speed, accuracy, and resource availability.
Table 1: Performance of Bile Esculin Agar Test
| Parameter | Performance | Conditions | Reference Organisms | Source |
| Sensitivity | >99% | 40% bile concentration, standardized inoculum (10^6 CFU), 24-hour incubation | 110 strains of enterococci, 30 strains of Streptococcus bovis | [4] |
| Specificity | 97% | 40% bile concentration, standardized inoculum (10^6 CFU), 24-hour incubation | 110 strains of non-group D viridans group streptococci | [4] |
Table 2: Performance of Rapid Esculin Hydrolysis Tests
| Test Method | Turnaround Time | Correlation with Standard Methods | Tested Strains | Source |
| Rapid Spot Test | 15-30 minutes | 98.4% with esculin broth, 97% with bile-esculin agar | Over 1,400 strains of gram-positive and gram-negative bacteria | [5] |
| Rapid Test Medium | 30 minutes (97% of positives) | Compared with PathoTec and Vaughn and Levine methods | 1,680 esculin-positive and 650 esculin-negative Gram-positive organisms | [6] |
| PathoTec Strip Test | 4 hours (96% of positives) | 100% specificity compared to standard broth test | 738 anaerobic bacteria | [7] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of the esculin hydrolysis test across different laboratories. The following protocols are based on standardized procedures.
Bile Esculin Agar Plate/Slant Method
This method is considered the standard for determining esculin hydrolysis in the presence of bile.
Principle: Bacteria capable of growing in the presence of bile salts (typically 4%) and hydrolyzing esculin will produce esculetin. Esculetin reacts with ferric citrate in the medium to form a dark brown or black complex, indicating a positive result.[2][8]
Procedure:
-
Using a sterile inoculating loop or needle, pick one or two well-isolated colonies from an 18-24 hour culture.
-
Inoculate a bile esculin agar slant by streaking the surface. For plates, a single streak or spot inoculation can be used. It is also recommended to stab the agar.
-
Incubate the inoculated medium at 35-37°C in ambient air.
-
Examine for blackening of the medium at 24 hours. For some organisms, incubation may be extended up to 72 hours.[9]
Interpretation:
-
Positive: Blackening of more than half of the slant or the presence of a black halo around colonies on a plate.[10]
-
Negative: No blackening of the medium, or blackening of less than half the slant after 72 hours.[9]
Quality Control:
-
Positive Control: Enterococcus faecalis (e.g., NCTC 12697)
-
Negative Control: Streptococcus agalactiae (e.g., NCTC 8181)[9]
Rapid Spot Test
This method provides a much faster turnaround time for results.
Principle: This test relies on the loss of fluorescence as esculin is hydrolyzed to the non-fluorescent product, esculetin.[5]
Procedure:
-
Moisten a piece of filter paper with a drop of 0.02% esculin solution.
-
Using a sterile applicator stick, pick a heavy inoculum of the test organism from a culture plate and rub it onto the impregnated filter paper.
-
Examine the spot under a long-wave UV light (366 nm) at 15 and 30 minutes.
Interpretation:
-
Positive: Loss of fluorescence (a dark spot) under UV light.
-
Negative: Continued fluorescence.
Experimental Workflow for Inter-laboratory Validation
To ensure the consistency and reliability of the esculin hydrolysis test across different facilities, a structured inter-laboratory validation process is essential. The following diagram illustrates a typical workflow.
Caption: Workflow for Inter-laboratory Validation of the Esculin Hydrolysis Test.
Signaling Pathway
The esculin hydrolysis test is a biochemical test based on an enzymatic reaction rather than a signaling pathway. The reaction involves the enzymatic cleavage of esculin.
Caption: Biochemical Reaction of Esculin Hydrolysis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Bile-Esculin Test for Presumptive Identification of Enterococci and Streptococci: Effects of Bile Concentration, Inoculation Technique, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid spot test for the determination of esculin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esculin hydrolysis by Gram positive bacteria. A rapid test and it's comparison with other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of spot esculin hydrolysis with the PathoTec strip test for rapid differentiation of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flabslis.com [flabslis.com]
- 9. rcpath.org [rcpath.org]
- 10. Bile-Esculin test for Enterococcus species • Microbe Online [microbeonline.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Esculin Sesquihydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Esculin sesquihydrate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Sources |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [1][2][3][4] |
| Hand Protection | Wear suitable chemical-resistant gloves. Nitrile rubber is a suggested material. Gloves should be inspected before use and replaced if damaged. | [1][2][4][5] |
| Skin and Body Protection | A laboratory coat or impervious clothing is required to prevent skin exposure. In some cases, a PVC apron may be appropriate. | [1][2][3] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If dust formation is likely, a NIOSH- or CEN-certified respirator for particulates is recommended. | [1][4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety.
1. Preparation and Engineering Controls:
-
Use a local exhaust ventilation system if there is a risk of dust formation.[1]
-
Ensure an eyewash station is readily accessible.[3]
2. Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2][3]
-
Wash hands thoroughly after handling the substance.[1][3][6]
3. Storage:
-
Keep away from direct sunlight and sources of ignition.[1]
-
Store in the original container or a container of the same material.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential hazards.
-
Waste Material: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal company.[1][4][6]
-
Spills: In case of a spill, sweep or shovel the solid material into a suitable, labeled container for disposal.[6] Avoid generating dust during cleanup.
-
Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself. Do not re-use empty containers.[4][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
